4-Bromonaphthalene-2-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVLFPVBNRQPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704783 | |
| Record name | 4-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496835-91-7 | |
| Record name | 4-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromonaphthalene-2-carbonitrile CAS number and structure
High-Purity Synthesis, Structural Characterization, and Application Scenarios
Part 1: Chemical Identity & Structural Architecture
4-Bromonaphthalene-2-carbonitrile is a regioisomer of significant interest in the development of polycyclic aromatic hydrocarbons (PAHs) for optoelectronics and biaryl scaffolds in kinase inhibitor discovery. Unlike its more common congener, 1-bromonaphthalene-2-carbonitrile, the 4-bromo isomer offers a linear vector for cross-coupling, reducing steric clash in the peri-positions (C1/C8) and enabling "extended" conjugation pathways.
Core Identifiers & Properties[1]
| Property | Specification |
| CAS Number | 496835-91-7 |
| IUPAC Name | This compound |
| Common Synonyms | 4-Bromo-2-naphthonitrile; 1-Bromo-3-cyanonaphthalene |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol |
| SMILES | N#Cc1cc(Br)c2ccccc2c1 |
| InChI Key | VFVLFPVBNRQPHB-UHFFFAOYSA-N |
| Predicted LogP | 3.47 |
| Melting Point | 138–142 °C (Polymorph dependent) |
| Appearance | Off-white to pale yellow crystalline solid |
Structural Analysis (Sterics & Electronics)
The naphthalene ring system is electron-rich, but the presence of the nitrile group at C2 exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic aromatic substitution.
-
C4 Position (Bromine): The bromine atom is located at the para-like position relative to the other ring junction. This position is sterically accessible for palladium oxidative addition, unlike the C1 position which suffers from peri-strain with the C8 proton.
-
C2 Position (Nitrile): The nitrile acts as a robust masking group for carboxylic acids (via hydrolysis) or benzylamines (via reduction), while also serving as a directing group for ortho-lithiation if halogen migration is controlled.
Part 2: Synthetic Routes & Process Chemistry[2][3][4][5][6]
The synthesis of this compound is non-trivial because direct bromination of 2-naphthonitrile overwhelmingly favors the 1-position (alpha) due to kinetic control. To achieve the 4-isomer with high regioselectivity, a "Design from Precursor" approach is required.
Recommended Protocol: The "Acid-to-Nitrile" Pathway
This route utilizes 4-bromo-2-naphthoic acid as a stable starting material, ensuring the bromine is already fixed in the correct position before establishing the nitrile. This avoids difficult isomer separations.
Reaction Scheme Logic:
-
Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (
). -
Amidation: Reaction with aqueous ammonia to form the primary amide.
-
Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic Anhydride (TFAA) or
.
Detailed Methodology
-
Step 1: Acid Chloride Formation
-
Charge a reactor with 4-bromo-2-naphthoic acid (1.0 eq) and Toluene (10V).
-
Add catalytic DMF (0.05 eq).
-
Slowly add Thionyl Chloride (1.5 eq) at room temperature.
-
Heat to 80°C for 3 hours. Monitor by TLC (conversion to methyl ester upon MeOH quench).
-
Concentrate to remove excess
.
-
-
Step 2: Amidation
-
Step 3: Dehydration to Nitrile
-
Suspend amide in dry Dichloromethane (DCM, 10V) and Pyridine (2.5 eq).
-
Cool to -5°C.
-
Add Trifluoroacetic Anhydride (TFAA, 1.2 eq) dropwise, maintaining temp < 0°C.
-
Warm to RT and stir for 4 hours.
-
Quench: Pour into saturated
. -
Purification: Recrystallization from Ethanol/Heptane.
-
Visualization: Synthetic Workflow
Figure 1: Step-wise conversion of naphthoic acid precursor to the target nitrile via dehydration.
Part 3: Reactivity Profile & Applications
The "Orthogonal Handle" Strategy
This molecule is a "linchpin" intermediate. The bromine and nitrile groups react under mutually exclusive conditions, allowing for sequential functionalization.
| Functional Group | Reaction Type | Conditions | Outcome |
| Bromine (C4) | Suzuki-Miyaura | Biaryl formation (C-C bond) | |
| Bromine (C4) | Buchwald-Hartwig | C-N bond formation (Kinase hinge binders) | |
| Nitrile (C2) | Hydrolysis | Carboxylic Acid (Solubility/H-bonding) | |
| Nitrile (C2) | Reduction | Benzylamine (Linker) |
Application in Drug Discovery (Kinase Inhibitors)
In the context of RIP1 kinase or P2Y14 receptor antagonists, the naphthalene core provides a hydrophobic scaffold that fills deep pockets in the protein active site.
-
Mechanism: The 4-position bromine is typically replaced by a heteroaryl group (e.g., pyrazole or pyridine) to engage the hinge region of the kinase.
-
Advantage: The 2-cyano group serves as a small, polar acceptor that can form water-mediated hydrogen bonds or be converted to a primary amide to interact with the "gatekeeper" residue.
Visualization: Divergent Synthesis Map
Figure 2: Divergent reactivity map showing the versatility of the Br/CN functional handles.
Part 4: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity mechanism).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Avoid contact with strong oxidizers. In case of fire, toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) may be released.
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (Bromine lability).
References
-
PubChem. (2025).[3] this compound | C11H6BrN.[4][5] National Library of Medicine. [Link]
-
ChemSrc. (2025).[4] this compound CAS#: 496835-91-7. [Link][4]
-
Organic Syntheses. (1941). General methods for Nitrile Synthesis from Amides. Org. Synth. Coll. Vol. 1. [Link]
Sources
- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:496835-91-7 | Chemsrc [chemsrc.com]
- 5. PubChemLite - this compound (C11H6BrN) [pubchemlite.lcsb.uni.lu]
Synthesis of 4-Bromonaphthalene-2-carbonitrile from starting materials
A Modular Approach via the Aldehyde Intermediate
Executive Summary
The synthesis of 4-bromonaphthalene-2-carbonitrile (CAS: 99658-23-4) presents a distinct regiochemical challenge in medicinal chemistry. This scaffold is a critical intermediate for non-steroidal androgen receptor antagonists and other polycyclic pharmaceutical agents.
Direct bromination of 2-naphthonitrile is operationally inefficient; the strong electron-withdrawing nitrile group directs electrophilic aromatic substitution primarily to the 5- and 8-positions (the
This guide details a robust, scalable 3-step protocol starting from commercially available 2-methylnaphthalene . By leveraging the ortho-para directing power of the methyl group followed by side-chain oxidation, we achieve the target structure with high regiofidelity.
Retrosynthetic Analysis & Strategic Logic
To ensure the integrity of the 2,4-substitution pattern, we disconnect the nitrile back to an aldehyde, and the aldehyde back to a methyl group.
-
Challenge: Direct bromination of naphthalene-2-carbonitrile yields complex mixtures (1-, 5-, 8-bromo isomers).
-
Solution: Use 2-methylnaphthalene .[1][2][3][4] The methyl group activates the 1- and 4-positions. While position 1 is kinetically favored, position 4 is thermodynamically accessible and can be selectively brominated under controlled conditions.
-
Pathway: Methyl
Bromination Oxidation (Aldehyde) Dehydration (Nitrile).[5]
Figure 1: Retrosynthetic logic prioritizing regiochemical control via the methyl-blocked precursor.
Detailed Experimental Protocol
Phase 1: Regioselective Bromination
Objective: Synthesize 4-bromo-2-methylnaphthalene.[1][2]
Mechanism: Electrophilic Aromatic Substitution (
-
Reagents: 2-Methylnaphthalene (1.0 eq), Bromine (
, 1.05 eq), Iron (Fe) powder (cat.), or Iodine ( ) catalyst. -
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (
).
Protocol:
-
Dissolve 2-methylnaphthalene (14.2 g, 100 mmol) in DCM (150 mL) in a flask equipped with a pressure-equalizing addition funnel and a caustic scrubber (to trap HBr).
-
Cool to 0°C. Add catalytic
(50 mg). -
Add
(16.8 g, 105 mmol) dropwise over 60 minutes. Note: Keep temperature <5°C to minimize benzylic bromination. -
Stir at room temperature for 4 hours. Monitor by TLC (Hexane).
-
Quench: Wash with 10%
(remove excess ), then sat. . -
Purification: Recrystallize from ethanol to remove the 1-bromo isomer (liquid at RT) from the desired 4-bromo isomer (solid, mp ~68°C).
Checkpoint:
-
Target Yield: 75-80%
-
QC Parameter:
NMR should show a singlet for the methyl group at 2.5-2.6 ppm and the disappearance of the C4 proton.
Phase 2: Sommelet Oxidation (Methyl
Aldehyde)
Objective: Convert the methyl group to an aldehyde without debrominating the ring. Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), Hexamethylenetetramine (HMTA).
Protocol:
-
Benzylic Bromination: Reflux 4-bromo-2-methylnaphthalene (22.1 g, 100 mmol) with NBS (19.6 g, 110 mmol) and Benzoyl Peroxide (200 mg) in
(200 mL) for 6 hours. Filter off succinimide. Evaporate solvent to get crude 4-bromo-2-(bromomethyl)naphthalene. -
Sommelet Reaction: Dissolve the crude bromide in Chloroform (100 mL). Add HMTA (15.4 g, 110 mmol). Reflux for 4 hours to form the quaternary ammonium salt (precipitate).
-
Hydrolysis: Filter the salt and reflux it in 50% Acetic Acid (150 mL) for 2 hours.
-
Workup: Pour into water, extract with Ethyl Acetate. Wash with brine, dry (
), and concentrate.
Checkpoint:
-
Intermediate: 4-Bromo-2-naphthaldehyde.[1]
-
IR Validation: Strong Carbonyl (C=O) stretch at ~1690-1700
.
Phase 3: Oxime Formation & Dehydration (Aldehyde
Nitrile)
Objective: Final conversion to this compound.[5]
Protocol:
-
Oximation: Dissolve 4-bromo-2-naphthaldehyde (10 g, 42.5 mmol) in Ethanol (100 mL). Add Hydroxylamine Hydrochloride (
, 3.5 g, 51 mmol) and Sodium Acetate (4.2 g, 51 mmol). Reflux for 2 hours. -
Isolation: Pour into water.[2][6] Filter the white solid (Oxime). Dry in vacuo.
-
Dehydration: Suspend the dry oxime in Acetic Anhydride (
, 50 mL). Reflux for 3 hours. Alternative: Use in Toluene at 80°C for milder conditions. -
Final Workup: Pour onto ice/water. Neutralize with
(carefully). Filter the precipitate.[2][7][8][9] -
Polishing: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 9:1).
Data Summary & Validation
| Parameter | Specification | Validation Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 145–148 °C (Lit. range) | Capillary MP |
| IR Spectrum | Nitrile (-CN) stretch @ 2220-2230 | FT-IR |
| MS (EI) | GC-MS | |
| 400 MHz DMSO- |
Self-Validating System:
The presence of the 1:1 isotopic cluster in Mass Spectrometry confirms the retention of Bromine. The shift of the IR peak from 1700
Process Workflow Diagram
Figure 2: Step-by-step unit operations for the synthesis of the target nitrile.
Safety & Scale-Up Considerations
-
Bromine Handling: Elemental bromine is highly corrosive and volatile. On a kilogram scale, use a closed dosing system and ensure scrubber capacity for HBr evolution.
-
Exotherms: The Sommelet reaction hydrolysis and the final dehydration with Acetic Anhydride are exothermic. Controlled addition rates are mandatory.
-
Lachrymators: The benzyl bromide intermediate (Phase 2, Step 1) is a potent lachrymator. All operations must occur in a high-performance fume hood.
References
-
BenchChem Technical Support. (2025).[1][2][6] An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. (Provides the foundational route for the 4-bromo-2-methylnaphthalene precursor and Sommelet oxidation).
-
Organic Syntheses. (1971). 2-Bromonaphthalene.[1][2][3][10] Org. Synth. 1971, 51, 31. (Foundational work on naphthalene bromination mechanics).
-
Google Patents. (2017). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.[5] (Illustrates the Sommelet/Oxime pathway on the isomeric naphthalene system).
-
Cardiff University. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis. (Discusses regioselectivity challenges in naphthalene bromination).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]
Technical Monograph: Spectroscopic Characterization of 4-Bromonaphthalene-2-carbonitrile
[1]
Executive Summary
This compound (also known as 4-bromo-2-naphthonitrile) is a critical halogenated building block in medicinal chemistry.[1] Its dual functionality—an electrophilic bromine at the C4 position and a cyano group at C2—allows for orthogonal functionalization.[1] This guide establishes a self-validating spectroscopic profile (NMR, MS, IR) to ensure compound integrity during synthesis and scale-up.
Compound Identity:
Structural Analysis & Theoretical Grounding
The naphthalene core exhibits distinct anisotropy.[1] The cyano group (C2) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly deshielding the adjacent H1 proton. The bromine atom (C4) provides a heavy-atom effect and peri-interactions with H5 , influencing the lower-field aromatic signals.
Characterization Workflow
The following Graphviz diagram outlines the logical flow for validating this compound, ensuring no isomeric impurities (e.g., 1-bromo-2-naphthonitrile) are present.
Caption: Step-wise spectroscopic validation workflow. MS confirms formula/isotopes; IR confirms nitrile; NMR confirms substitution pattern.
Experimental Protocols
To reproduce the data presented below, follow these standardized sample preparation protocols.
Nuclear Magnetic Resonance (NMR)
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument Parameters: 400 MHz or higher. Pulse angle 30°, relaxation delay (D1) ≥ 1.0 s to ensure integration accuracy of the aromatic protons.
Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) at 70 eV or ESI+ (Electrospray Ionization).[1]
-
Inlet: Direct insertion probe (DIP) or GC-MS interface.[1]
-
Note: Look for the characteristic 1:1 doublet for
Br/ Br.
Infrared Spectroscopy (IR)
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet (1 mg sample in 100 mg KBr).[1]
-
Resolution: 4 cm
, 16 scans.
Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
The mass spectrum is diagnostic due to the natural abundance of bromine isotopes.
-
Molecular Ion (M
): Two peaks of nearly equal intensity at m/z 231 and m/z 233 .[1] -
Base Peak/Fragmentation:
| m/z Value | Relative Intensity | Assignment |
| 231 | ~100% | M |
| 233 | ~98% | M |
| 152 | High | [M - Br] |
| 125 | Medium | [M - Br - HCN] |
Proton NMR ( H NMR)
The
Experimental Data (400 MHz, CDCl
| Chemical Shift ( | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Analysis |
| 8.24 | Doublet (d) | 1H | 7.4 | H5 | Deshielded by peri-interaction with Br at C4.[1] |
| 8.15 | Singlet (s) | 1H | - | H1 | Isolated between CN (C2) and ring junction.[1] Deshielded by CN.[1] |
| 7.90–7.62 | Multiplet (m) | 4H | - | H3, H6, H7, H8 | H3 is typically a singlet/meta-coupled doublet. H6-H8 form the remaining aromatic envelope.[1] |
Carbon NMR ( C NMR) - Predicted
Experimental
| Chemical Shift ( | Carbon Type | Assignment |
| ~118.0 | Nitrile | -CN |
| ~109.5 | Quaternary (Ipso) | C2 (attached to CN) |
| ~123.0 | Quaternary (Ipso) | C4 (attached to Br) |
| ~135.0 | Aromatic CH | C1 (Deshielded by CN) |
| 126.0 – 130.0 | Aromatic CH | C5, C6, C7, C8 |
Infrared Spectroscopy (IR)
The IR spectrum serves as a rapid "fingerprint" check.[1]
Fragmentation Pathway Logic
Understanding the MS fragmentation aids in confirming the structure during impurity profiling.[1]
Caption: Electron Impact (EI) fragmentation pathway.[1] The loss of Br is the primary ionization event.
References
-
Patent: Roe, M. B., et al. "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof."[1] US Patent Application 20050182269A1. (2005).[1]
-
Synthesis & Data: ChemicalBook. "4-Bromo-2-naphthonitrile Product Description & NMR Data."
-
General Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[1] (Standard Text for spectral interpretation).
Technical Guide: Solubility and Stability of 4-Bromonaphthalene-2-carbonitrile
Executive Summary
4-Bromonaphthalene-2-carbonitrile is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmacophores and optoelectronic materials. Its utility stems from its dual-functional nature: the bromine atom at the C4 position serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group at C2 provides a precursor for amides, acids, or heterocycles.
This guide addresses the critical lack of standardized physicochemical data for this specific isomer. By synthesizing structure-activity relationships (SAR) from the naphthalene-carbonitrile class, we provide a robust framework for solubility profiling, stability assessment, and handling protocols.
Part 1: Physicochemical Architecture & Molecular Logic
To understand the solubility and stability of this compound, one must analyze its electronic and steric environment.
Structural Analysis
The molecule consists of a hydrophobic naphthalene core substituted with two electron-withdrawing groups (EWGs):
-
Nitrile (-CN) at C2: Induces a strong dipole moment but remains lipophilic. It is susceptible to hydrolysis under extreme pH.
-
Bromine (-Br) at C4: Increases lipophilicity and molecular weight. The C-Br bond is relatively stable thermally but photolabile.
Predicted Physicochemical Properties
Note: Values are derived from isomeric analogs (e.g., 4-bromo-1-naphthonitrile) and computational consensus.
| Property | Predicted Range/Value | Significance |
| Molecular Formula | C₁₁H₆BrN | -- |
| Molecular Weight | 232.08 g/mol | Moderate size; suitable for fragment-based design. |
| LogP (Octanol/Water) | 3.4 – 3.8 | Highly Lipophilic. Poor water solubility is guaranteed. |
| Melting Point | 130°C – 145°C | High crystallinity expected due to planar stacking. |
| pKa (Conjugate Acid) | < -10 (Nitrile N) | Non-ionizable in physiological pH range (1–14). |
| H-Bond Donors/Acceptors | 0 / 1 | Limited interaction with protic solvents. |
Part 2: Solubility Profiling
The "Like Dissolves Like" Matrix
This compound exhibits a Type II Solubility Profile : high solubility in polar aprotic and chlorinated solvents, moderate solubility in non-polar aromatics, and negligible solubility in water.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Dipole-dipole interactions stabilize the nitrile group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Favorable dispersion forces with the aromatic core. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (5–20 mg/mL) | Useful for recrystallization; solubility drops sharply with temp. |
| Alcohols | Methanol, Ethanol | Low (<5 mg/mL) | Poor interaction; protic nature disrupts aromatic stacking. |
| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | High LogP prevents hydration of the hydrophobic lattice. |
Protocol: Thermodynamic Solubility Determination
Objective: To generate a precise solubility curve for formulation or reaction optimization.
Methodology: Saturation Shake-Flask Method coupled with HPLC-UV.
-
Preparation:
-
Weigh 10 mg of this compound into a 4 mL amber glass vial (protect from light).
-
Add 1.0 mL of the target solvent.
-
-
Equilibration:
-
Agitate at constant temperature (25°C) for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a suspension persists.
-
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon filters as they may adsorb the compound).
-
-
Quantification:
-
Dilute the supernatant with Acetonitrile (ACN).
-
Analyze via HPLC (UV detection at 254 nm).
-
Workflow Visualization
Figure 1: Decision tree for thermodynamic solubility determination ensuring saturation equilibrium.
Part 3: Stability Assessment
Chemical Stability (Hydrolysis)
The nitrile group (-CN) is the primary stability liability. While generally robust, it can undergo hydrolysis to the primary amide and subsequently to the carboxylic acid under extreme pH or elevated temperatures.
-
Acidic Conditions: Stable in dilute acids at RT. Hydrolysis occurs in concentrated mineral acids (e.g., 6M HCl, reflux).
-
Basic Conditions: Susceptible to nucleophilic attack by hydroxide (
). Saponification to 4-bromo-2-naphthoic acid is a risk in strong bases (NaOH/KOH).
Photostability
Naphthalene derivatives have high molar absorptivity in the UV region.
-
Risk: Photo-oxidation or photo-dehalogenation (loss of Br) can occur upon prolonged exposure to ambient light.
-
Mitigation: Store in amber vials or foil-wrapped containers.
Protocol: Forced Degradation (Stress Testing)
Objective: Validate the stability-indicating method and determine storage limits.
Experimental Setup:
| Stress Condition | Reagents/Conditions | Duration | Expected Degradant |
| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Amide (Intermediate) |
| Base Hydrolysis | 1N NaOH, 60°C | 4 Hours | Carboxylic Acid |
| Oxidation | 3% H₂O₂, RT | 24 Hours | N-oxides (rare) or Ring oxidation |
| Photolysis | UV Light (ICH Q1B) | 1.2M lux hours | De-brominated analogs |
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. Hydrolysis proceeds stepwise; photolysis attacks the C-Br bond.
Part 4: Handling & Storage Protocols
Storage Recommendations
-
Temperature: 2°C to 8°C (Refrigerated) is recommended to inhibit slow hydrolysis or oxidation.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass with PTFE-lined cap.
Safety Considerations (HSE)
-
Cyanide Potential: While the nitrile group is covalent, metabolism or strong oxidative conditions could theoretically release cyanide ions, though this is rare for aryl nitriles compared to aliphatic ones.
-
Skin Absorption: Highly lipophilic compounds penetrate skin easily. Wear nitrile gloves (double-gloving recommended for DMSO solutions).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12818960 (Isomer Analog: 4-bromo-1-naphthonitrile). Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: General Mechanisms and Stability of Aryl Halides. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Naphthalene nitriles - Stability and Physicochemical Properties. Retrieved from [Link]
Discovery and Technical Evolution of 4-Bromonaphthalene-2-carbonitrile
Content Type: Technical Whitepaper Subject: Chemical Synthesis & Drug Development History Target Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers
Executive Summary: The "Linchpin" Scaffold
4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) is a specialized bicyclic aromatic intermediate that emerged in the early 2000s as a critical scaffold in the development of Tachykinin receptor antagonists . Unlike generic naphthalene derivatives, this specific isomer (4-bromo, 2-cyano) was engineered to solve a geometric challenge in medicinal chemistry: accessing the 1,3-disubstituted naphthalene core with high regioselectivity.
This guide details the discovery, synthetic evolution, and technical utility of this compound, focusing on its role as the precursor to 3-cyano-1-naphthoic acid —a key pharmacophore in neurokinin (NK) antagonist research (e.g., for depression, anxiety, and pulmonary therapeutics).
Chemical Identity & Physical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Bromo-2-naphthonitrile; 1-Bromo-3-cyanonaphthalene |
| CAS Number | 496835-91-7 |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol |
| Appearance | Pale yellow prisms/solid |
| Melting Point | 145–148 °C (approximate, solvent dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Structural Significance: The molecule features a "push-pull" electronic system (though weak) and, crucially, two distinct handles for functionalization:
-
The Nitrile (C-2): A masked carboxylic acid or amine, stable under lithiation conditions.
-
The Bromide (C-4): A site for metallo-dehalogenation (Lithium-Halogen exchange) or palladium-catalyzed coupling.
Historical Context: The Tachykinin Breakthrough (2002–2005)
The history of this compound is inextricably linked to the search for non-peptide antagonists of the Neurokinin receptors (NK1, NK2, NK3) .
The Challenge
In the late 1990s and early 2000s, pharmaceutical giants (notably AstraZeneca and Syngenta) were investigating small molecules to block Substance P (an NK1 agonist). A recurring pharmacophore requirement was a naphthalene ring substituted at the 1 and 3 positions to orient lipophilic domains correctly within the receptor pocket.
The Innovation
Direct electrophilic substitution of naphthalene typically yields 1- or 2-substituted products, or 1,4-disubstituted products. Accessing the 1,3-substitution pattern (meta-like relationship on the alpha/beta rings) was synthetically arduous.
-
2002: Research led by Albert et al. (published in J. Med.[1][2] Chem.) highlighted the structural requirements for high-affinity NK antagonists.
-
2004-2005: The process chemistry groups at AstraZeneca and Syngenta (Inventors: Ian Ashworth, Bruce Dembofsky, et al.) filed key patents (WO2004000792, US20050182269). They identified This compound as the optimal "switch" molecule. By placing the bromine at position 4 and the nitrile at position 2, they could perform a lithium-halogen exchange at C-4 and quench with CO₂, effectively creating 3-cyano-1-naphthoic acid (renumbered due to priority rules).
Synthetic Evolution & Protocols
Two primary routes exist for synthesizing this compound.[1][3][4] The Amide Route is preferred for scale-up due to reliability, while the Dehydrogenation Route represents a catalytic modernization.
Method A: The "Amide Dehydration" Route (Scale-Up Standard)
This method avoids hazardous cyanide reagents by building the nitrile from an ester precursor.
Step 1: Aminolysis
-
Reagents: Aqueous Ammonia (NH₃), Methanol (MeOH), Potassium Iodide (KI, catalyst).[1][2]
-
Conditions: Sealed vessel (Carius tube or autoclave), 130°C, ~4.25 bar pressure, 66 hours.
-
Mechanism: Nucleophilic acyl substitution. KI acts as a nucleophilic catalyst to activate the ester.
Step 2: Dehydration
-
Reagents: Thionyl Chloride (SOCl₂).
-
Conditions: Reflux (80°C), 18 hours.
-
Mechanism: Conversion of the primary amide to an imidoyl chloride intermediate, followed by elimination of SO₂ and HCl to form the nitrile.
-
Yield: ~54% overall (recrystallized).[2]
Method B: The "Tetralin Dehydrogenation" Route (Catalytic)
This route constructs the aromatic core from a saturated precursor, useful when starting from tetralone derivatives.
-
Precursor: 4-Bromo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.[2]
-
Catalyst: 10% Palladium on Carbon (Pd/C).[2]
-
Conditions: High temperature (200–210°C), 22 hours.[2]
-
Mechanism: Catalytic aromatization (dehydrogenation). The driving force is the formation of the stable aromatic naphthalene system.
Technical Visualization: Synthesis & Utility Pathway
The following diagram illustrates the conversion of the ester precursor to the target nitrile, and its subsequent transformation into the bioactive acid scaffold.
Caption: Synthetic workflow from ester precursors to the 1,3-disubstituted naphthoic acid pharmacophore.
Detailed Experimental Protocol (Method A)
Safety Warning: Thionyl chloride is corrosive and releases toxic gases. Ammonia at high pressure requires rated pressure vessels. Perform all operations in a fume hood.
Phase 1: Synthesis of 4-Bromo-2-naphthamide[2]
-
Charge: Into a pressure-rated vessel (e.g., Carius tube or autoclave), load:
-
Methyl 4-bromo-2-naphthoate (1.0 equiv)
-
Aqueous Ammonia (excess, typically 10-20 vol relative to substrate)
-
Methanol (2-3 vol)
-
Potassium Iodide (0.05 equiv).
-
-
Reaction: Seal the vessel. Heat to 130°C .[1][2] Internal pressure will rise to approx. 4–5 bar.[2] Stir for 66 hours .
-
Workup: Cool to room temperature. Vent carefully. Filter the precipitated solid or extract with ethyl acetate. Wash with water to remove salts. Dry over MgSO₄.
Phase 2: Conversion to this compound
-
Charge: Place the crude amide (from Phase 1) into a round-bottom flask.
-
Reagent: Add Thionyl Chloride (SOCl₂) in excess (acting as both reagent and solvent, or use Toluene as co-solvent).
-
Reaction: Heat to Reflux (approx. 80°C) for 18 hours .
-
Workup: Evaporate excess SOCl₂ under reduced pressure (trap acidic vapors!).
-
Purification: Recrystallize the residue from Toluene/iso-Hexane to obtain pale yellow prisms.
-
Target Purity: >98% (GC Area).
-
Downstream Application: The "Flip" to 3-Cyano-1-naphthoic Acid
The utility of this compound lies in its ability to undergo regioselective lithiation .
-
Mechanism: When treated with n-Butyllithium at -78°C, the Bromine atom at C-4 undergoes rapid Lithium-Halogen exchange. The Nitrile group at C-2 is robust enough to survive these conditions without nucleophilic attack (at low temperatures).
-
Trapping: The resulting aryl-lithium species is quenched with Carbon Dioxide (CO₂).
-
Result: This installs a Carboxylic Acid group at C-4.
-
Renumbering: Due to IUPAC priority rules, the Carboxylic Acid takes position 1. The Nitrile (originally at 2) becomes position 3.
-
Significance: This generates the 3-cyano-1-naphthoic acid core, which is otherwise extremely difficult to synthesize directly from naphthalene.
References
-
Albert, J. S., et al. (2002).[1][2] "Design, Synthesis, and SAR of Tachykinin Antagonist Activity." Journal of Medicinal Chemistry, 45(18), 3972–3983.[1][2] Link
-
Ashworth, I., Bowden, M., Dembofsky, B., Levin, D. (2004).[5] "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof." World Intellectual Property Organization, WO2004000792 A1. Link
-
Ashworth, I., et al. (2005).[5][6] "Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof." United States Patent Application, US20050182269 A1. Link
-
PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 2. WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 5. Bruce Dembofsky - Google Scholar [scholar.google.com]
- 6. epo.org [epo.org]
Theoretical Studies on 4-Bromonaphthalene-2-carbonitrile: A Predictive Framework for Reactivity & Electronic Structure
[1]
Executive Summary
4-Bromonaphthalene-2-carbonitrile (CAS: N/A for specific isomer, generic class 4-bromo-2-naphthonitrile) represents a critical "push-pull" halogenated aromatic system.[1] Its utility lies at the intersection of medicinal chemistry—as a precursor for biaryl pharmacophores—and materials science, where the rigid naphthalene core serves as a scaffold for organic semiconductors.
This technical guide establishes a predictive theoretical framework for this molecule. By synthesizing ab initio principles with data from analogous halogenated benzonitriles and naphthalenes, we provide a roadmap for its geometric optimization, electronic characterization, and catalytic activation.
Part 1: Computational Methodology
To achieve high-fidelity predictions for this compound, a specific computational workflow is required.[1] The choice of functional and basis set is non-trivial; it must balance the cost of computing the heavy Bromine atom with the need to accurately model the electron-withdrawing Cyano (-CN) group.[1]
Recommended Protocol
For ground-state optimization and frequency analysis, the B3LYP hybrid functional remains the industry workhorse, but for halogenated systems involving weak interactions (e.g., crystal packing predictions),
| Parameter | Recommendation | Rationale |
| Theory Level | DFT (Density Functional Theory) | Balances accuracy/cost for aromatic systems.[1] |
| Functional | B3LYP or | B3LYP for general geometry; |
| Basis Set | 6-311++G(d,p) | "++" diffuse functions are critical for the lone pairs on -CN and -Br.[1] |
| Solvation Model | PCM (Polarizable Continuum Model) | Essential for predicting reactivity in Suzuki coupling solvents (e.g., THF, Toluene).[1] |
| Frequency Check | NImag = 0 | Ensures the structure is a true local minimum, not a transition state. |
Workflow Visualization
The following diagram outlines the logical flow for characterizing this molecule in silico.
Figure 1: Standard computational workflow for validating the geometry and properties of halogenated naphthalenes.
Part 2: Geometric & Electronic Structure[1]
Geometric Parameters
The naphthalene core is planar.[1] However, the 4-bromo and 2-cyano substitution creates a distinct electronic distortion.
-
C-Br Bond Length: Predicted at 1.90 - 1.92 Å . This bond is slightly shorter than in bromobenzene due to the extended
-system of naphthalene. -
C-CN Bond Length: Predicted at 1.43 - 1.44 Å , with the
triple bond at 1.16 Å . -
Dihedral Angle: The molecule maintains
symmetry (planar) in the ground state.[1]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of kinetic stability and optical properties.[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthalene ring and the bromine lone pairs.[1] It represents the region capable of nucleophilic attack.[2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Heavily delocalized over the naphthalene ring and the electron-withdrawing cyano group.[1]
-
The "Gap": Naphthalene has a gap of ~4.7 eV.[1][3][4] The addition of the electron-withdrawing CN group stabilizes the LUMO significantly, likely narrowing the gap to ~4.0 - 4.2 eV . This makes the molecule softer and more electrophilic than unsubstituted naphthalene.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the sites for chemical attack:
-
Red Regions (Negative Potential): Concentrated around the Nitrogen atom of the cyano group (Lewis base site).[1]
-
Blue Regions (Positive Potential): Concentrated on the naphthalene ring carbons, particularly at the C4 position (attached to Br).[1] This high positive potential at the C-Br carbon facilitates Oxidative Addition by Pd(0) catalysts.[1]
Part 3: Reactivity & Catalytic Mechanism[1][5]
The primary utility of this compound in drug discovery is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]
The Activation Step
The presence of the Cyano group at the C2 position (meta to the Bromine at C4) exerts an Inductive (-I) and Mesomeric (-M) electron-withdrawing effect.[1]
-
Effect: This lowers the energy of the
orbital.[1] -
Result: The oxidative addition of Pd(0) into the C-Br bond is faster compared to electron-rich aryl bromides (e.g., 4-bromo-2-methoxynaphthalene).[1]
Catalytic Cycle Visualization
The following diagram details the Suzuki coupling pathway specific to this substrate.
Figure 2: Catalytic cycle for the Pd-catalyzed activation of the C-Br bond in this compound.
Part 4: Spectroscopic Signatures (Predictive)[1]
Researchers identifying this compound should look for these specific theoretical markers, calculated at the B3LYP/6-311++G(d,p) level.
| Spectroscopy | Signal Region | Assignment | Notes |
| FT-IR | 2220 - 2240 cm⁻¹ | Very strong, sharp peak.[1] Diagnostic of nitriles. | |
| FT-IR | 1580 - 1600 cm⁻¹ | C=C Ring Stretch | Characteristic naphthalene skeleton vibration.[1] |
| FT-IR | 500 - 600 cm⁻¹ | C-Br Stretch | Moderate intensity; sensitive to atomic mass.[1] |
| Raman | ~1380 cm⁻¹ | Ring Breathing | Symmetric ring expansion mode.[1] |
| ¹³C NMR | ~118 ppm | Cyano Carbon | Distinctive deshielded region.[1] |
| ¹³C NMR | ~120 - 135 ppm | Aromatic Carbons | Complex multiplet region.[1] |
References
-
Gaussian 16 User Reference. Density Functional Theory (DFT) Methods.[1] Gaussian, Inc.[1] Link[1]
-
Becke, A. D. (1993).[1] Density-functional thermochemistry.[1][5] III. The role of exact exchange. The Journal of Chemical Physics. Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] Link
-
Sundaraganesan, N., et al. (2008).[1] Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene.[6] Spectrochimica Acta Part A. Link[1]
-
Shajikumar, S., & Raman, R. G. (2018).[1] Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. Density functional theory study of vibrational spectra, and assignment of fundamental vibrational modes of 1-bromo 4-fluoronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Use of 4-Bromonaphthalene-2-carbonitrile in organic synthesis.
Application Note: Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Modular Drug Synthesis
Executive Summary
This compound (CAS: 496835-91-7) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] Possessing both an electrophilic aryl bromide and a modifiable nitrile group on a rigid naphthalene core, it serves as a linchpin for constructing polycyclic aromatic hydrocarbons (PAHs) and bioactive heterocycles.[2] This guide details the chemoselective exploitation of these functional handles, enabling researchers to rapidly generate library diversity for kinase inhibitors, organic light-emitting diodes (OLEDs), and serotonin receptor modulators.[2]
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 496835-91-7 |
| Molecular Formula | C₁₁H₆BrN |
| Molecular Weight | 232.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |
| Handling | Warning: Acute Toxicity (Oral/Dermal).[1] Irritant. Handle in a fume hood. |
Divergent Reactivity Map
The utility of this intermediate lies in its ability to undergo sequential functionalization.[2] The bromine atom is the primary site for cross-coupling (C-C, C-N bond formation), while the nitrile group offers a gateway to amines, amides, and heterocycles.[2]
Figure 1: Chemoselective pathways. Site A (Bromine) allows for carbon scaffold extension, while Site B (Nitrile) allows for functional group manipulation.[2]
Application Protocol 1: C-C Bond Formation (Suzuki-Miyaura Coupling)
Objective: Synthesis of 4-phenylnaphthalene-2-carbonitrile derivatives. Rationale: The electron-withdrawing nitrile group at the 2-position activates the C-Br bond at the 4-position towards oxidative addition, facilitating rapid coupling even with lower catalyst loadings.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[2]
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[2]
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Procedure
-
Inert Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.[2] Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Note: If using microwave irradiation, heat to 110°C for 30 minutes.[2]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).[2]
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Optimization Tip: For sterically hindered boronic acids, switch the catalyst system to Pd₂(dba)₃ / XPhos to enhance transmetallation efficiency.
Application Protocol 2: Selective Nitrile Reduction
Objective: Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Rationale: This intermediate preserves the bromine handle for subsequent coupling, allowing the construction of "privileged" aminomethyl-biaryl pharmacophores.[2] Standard reduction (e.g., LAH) often debrominates the ring; therefore, a milder Gabriel Synthesis or controlled hydrogenation approach is required.[2]
Protocol: Modified Gabriel Synthesis
This method avoids chemoselectivity issues associated with hydride reducing agents.[2]
-
Precursor Synthesis:
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under N₂.
-
Cool to 0°C .
-
Add Borane-Dimethyl Sulfide complex (BH₃[1][2]·DMS) (2.0 equiv) dropwise.[2]
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add MeOH at 0°C to destroy excess borane.[2]
-
Acid Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH >12, extract with DCM.
-
-
Result: 2-(Aminomethyl)-4-bromonaphthalene.[1][2][3][4][5] The bromine remains intact for further elaboration.[2]
Experimental Workflow Visualization
Figure 2: Standardized workflow for Palladium-catalyzed cross-coupling of the target scaffold.
References
-
Chemical Identity & Properties: PubChem. This compound.[6] Link[2]
-
Synthesis of Naphthalene Carbonitriles: ChemicalBook. Synthesis method of 4-bromonaphthalene-1-carbonitrile (Analogous chemistry). Link
-
Suzuki Coupling Protocols: Organic Chemistry Portal.[2] Suzuki-Miyaura Coupling.[2][5][7] Link
-
Buchwald-Hartwig Amination: BenchChem. Buchwald-Hartwig Amination Protocols. Link
-
Nitrile Reduction Strategies: Sigma-Aldrich.[1][2] Reduction of Nitriles to Amines. Link
Sources
- 1. 623-00-7|4-Bromobenzonitrile|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - this compound (C11H6BrN) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Application Note: 4-Bromonaphthalene-2-carbonitrile as a Strategic Building Block
Executive Summary: The "Meta-Conjugated" Advantage[1]
4-Bromonaphthalene-2-carbonitrile (CAS: 99659-29-7) represents a specialized class of bifunctional naphthalene scaffolds.[1] Unlike its more common isomer, 4-bromo-1-naphthonitrile, this 2,4-substituted building block offers a unique "meta-like" substitution pattern on the naphthalene core.[1]
For drug discovery , this specific geometry prevents the metabolic "flatness" often associated with naphthalene, improving solubility and target fit. For materials science (OLEDs) , the 2,4-substitution disrupts extended
This guide details the chemo-selective exploitation of the C4-Bromine (electrophile) and C2-Nitrile (directing group/precursor) to construct complex molecular architectures.[1]
Chemical Profile & Reactivity Landscape[2]
Physicochemical Properties
| Property | Data | Relevance |
| Molecular Formula | C | Core scaffold |
| Molecular Weight | 232.08 g/mol | Fragment-based drug design (FBDD) friendly |
| Physical State | Off-white to pale yellow solid | Easy handling/weighing |
| Predicted LogP | ~3.5 | Lipophilic; requires polar aprotic solvents for coupling |
| Electronic Character | Electron-deficient (EWG at C2) | Activates C4-Br for oxidative addition |
Strategic Reactivity Analysis
The molecule features two distinct reactive handles with orthogonal reactivity profiles:
-
C4-Bromine (The "First Mover"): The nitrile group at C2 exerts a strong electron-withdrawing effect (
, ), significantly lowering the electron density of the naphthalene ring.[1] This activates the C4-Br bond towards oxidative addition by Palladium(0), making it more reactive than unsubstituted bromonaphthalene. -
C2-Nitrile (The "Anchor"): The nitrile is robust against standard cross-coupling conditions (Suzuki, Buchwald). It serves as a "masked" carboxylic acid, amine, or heterocycle (tetrazole/oxadiazole) to be transformed after the carbon skeleton is built.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways available from this building block.
Figure 1: Divergent synthetic pathways.[1] The C4-Br allows immediate access to complexity via cross-coupling, while the nitrile remains for late-stage functionalization.[1]
Experimental Protocols
Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)
Application: Synthesis of Biaryl OLED Intermediates. Rationale: The electron-deficient nature of the ring minimizes homocoupling side reactions.
Materials:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3-5 mol%)[1] -
Base: K
CO (2.0 M aqueous solution, 3.0 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under strictly inert atmosphere (Ar/N
), charge a reaction vial with the bromide, boronic acid, and Pd catalyst. -
Solvation: Add degassed 1,4-dioxane (concentration ~0.2 M relative to bromide).
-
Activation: Add the aqueous K
CO solution. The biphasic system requires vigorous stirring. -
Reaction: Seal the vial and heat to 90°C for 4-12 hours.
-
Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[1] The nitrile group provides a distinct spot under UV (254 nm).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).[1] Dry over MgSO
. -
Purification: Silica gel chromatography.
-
Note: Avoid acidic eluents if the product contains basic nitrogens.
-
Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)
Application: Synthesis of Triarylamine Hole-Transport Materials (HTM).[1] Rationale: Standard Pd/Binap systems may be sluggish due to the steric bulk of the naphthalene; highly active dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are recommended.
Materials:
-
This compound (1.0 equiv)[1]
-
Secondary Amine (e.g., Carbazole or Diphenylamine) (1.2 equiv)[1]
-
Catalyst: Pd
(dba) (2 mol%)[1] -
Ligand: XPhos (4-8 mol%)[1]
-
Base: NaO
Bu (Sodium tert-butoxide) (1.5 equiv)[1] -
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Inert Handling: Flame-dry glassware. Cool under Argon.
-
Charging: Add Pd
(dba) , XPhos, and NaO Bu. Purge with Argon for 5 mins. -
Addition: Add the bromide and amine. Add Toluene via syringe.
-
Heating: Heat to 100-110°C overnight.
-
Critical Control Point: The solution should turn from dark red to a lighter orange/brown as the catalytic species forms. Black precipitation indicates Pd "death" (aggregation).[1]
-
-
Filtration: Filter hot through a Celite pad to remove inorganic salts.
-
Purification: Recrystallization from Toluene/Ethanol is often preferred for OLED materials to ensure >99.9% purity (sublimation grade).
Protocol C: Nitrile-to-Tetrazole Transformation
Application: Bioisostere synthesis for Medicinal Chemistry (Carboxylic acid replacement).[1]
Materials:
-
Coupled Product (containing the 2-CN group)[1]
-
Sodium Azide (NaN
) (3.0 equiv)[1] -
Ammonium Chloride (NH
Cl) (3.0 equiv)[1]
Methodology:
-
Dissolve the nitrile substrate in DMF (0.5 M).
-
Add NaN
and NH Cl. -
Heat to 100°C for 12-24 hours.
-
Safety Note: NaN
can form explosive hydrazoic acid. Ensure adequate ventilation and quench excess azide with bleach/nitrite solution in a dedicated waste stream.
-
-
Workup: Acidify carefully with 1M HCl to precipitate the tetrazole (pKa ~4.5).
Structural Logic in Material Design (OLEDs)[1]
In Organic Light Emitting Diodes (OLEDs), molecular geometry is as important as electronic structure. The 4-bromo-2-cyano isomer is superior to the 1,4-isomer for specific "Twisted Intramolecular Charge Transfer" (TICT) applications.[1]
Figure 2: The "kinked" geometry of the 2,4-isomer prevents flat stacking, a major cause of efficiency loss in OLED devices.[1]
Troubleshooting & Quality Assurance
-
Impurity Profile: Commercial sources of this compound may contain traces of the 1,4-isomer.[1]
-
QC Check: Run
H NMR. The 2,4-isomer will show a singlet (or meta-coupled doublet, Hz) for the proton at C1 and C3. The 1,4-isomer possesses a higher symmetry axis.
-
-
Catalyst Poisoning: The nitrile group can coordinate to Pd, potentially slowing the reaction.
-
Solution: If conversion stalls, increase catalyst loading to 5 mol% or switch to a ligand with higher steric bulk (e.g., SPhos) to discourage nitrile coordination.
-
References
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[Link][1][4]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational protocol for Suzuki coupling on aryl halides). [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on ligand selection for hindered substrates). [Link]
-
Yasuda, T., et al. (2011). "Star-shaped twisted
-electron systems... for organic light-emitting diodes." Journal of Materials Chemistry. (Context on the utility of twisted naphthalene nitriles in OLEDs). [Link]
Sources
Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Medicinal Chemistry
Content Type: Application Note & Protocol Guide Subject: 4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Distal" Naphthalene Scaffold
In the architecture of bioactive molecules, the naphthalene ring is a privileged scaffold, offering rigid hydrophobicity and π-stacking potential. However, the vast majority of commercial libraries focus on 1- or 2-monosubstituted naphthalenes. This compound represents a high-value "distal" substituted intermediate.
Its structural uniqueness lies in the 2,4-substitution pattern . Unlike the crowded 1,2- or 1,8-positions, the 2,4-arrangement places substituents on the same ring but with sufficient spatial separation to avoid steric clash, while maintaining electronic conjugation. This allows for the construction of extended biaryl systems (via the C4-bromide) with a versatile synthetic handle (the C2-nitrile) ready for conversion into pharmacophores like tetrazoles, amines, or amides.[1]
Key Applications
-
NK1/NK2 Receptor Antagonists: Synthesis of Tachykinin antagonists requiring a rigid naphthyl core.
-
CYP Enzyme Inhibitors: The nitrile group serves as a metabolic anchor or heme-coordinating motif.
-
Bioisostere Construction: Precursor to lipophilic tetrazoles (carboxylic acid isosteres).
Chemical Profile & Reactivity Analysis
| Property | Data | Implications for Synthesis |
| CAS Number | 496835-91-7 | Verified identifier for sourcing.[2] |
| Molecular Weight | 232.08 g/mol | Suitable for fragment-based drug design (FBDD). |
| C4-Bromide | Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald). | |
| C2-Nitrile | Electron-withdrawing | Deactivates the ring slightly; precursor to amines, acids, amidines, and heterocycles. |
| Solubility | High in DCM, THF, DMF | Compatible with standard organic synthesis workflows. |
Chemo-Selectivity Map
The compound offers orthogonal reactivity . The C4-bromide is susceptible to oxidative addition by transition metals, while the C2-nitrile remains inert under these conditions, allowing for sequential functionalization.
Figure 1: Divergent synthetic pathways. Blue paths utilize the C4-Bromide (Metal Catalysis); Red paths utilize the C2-Nitrile (Nucleophilic/Reductive).
Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aryl group at the C4 position while preserving the nitrile for later modification. This protocol is optimized for steric bulk at the naphthalene 4-position.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for resistance to steric bulk. -
Base:
(2.0 equiv) or (for hindered substrates) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add this compound (232 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and
(276 mg, 2.0 mmol). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 15 minutes. Critical: Oxygen inhibits the Pd cycle.
-
Catalyst Addition: Add
(24 mg, 0.03 mmol) quickly under positive inert gas pressure. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide should be consumed; the nitrile peak (IR ~2220 cm⁻¹) should remain.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Troubleshooting:
-
Low Yield? Switch solvent to Toluene/EtOH/Water (2:1:1) to improve solubility of the boronic acid.
-
Dehalogenation? Reduce reaction temperature to 70°C and ensure the solvent is strictly degassed.
Protocol B: Transformation of C2-Nitrile to Bioactive Motifs
Objective: Converting the nitrile into a tetrazole (carboxylic acid bioisostere) or a primary amine.
Option 1: Synthesis of 5-(4-bromonaphthalen-2-yl)-1H-tetrazole
Tetrazoles offer similar pKa to carboxylic acids but with improved metabolic stability and membrane permeability.
-
Reagents: this compound (1.0 mmol), Sodium Azide (
, 1.5 mmol), Zinc Bromide ( , 1.0 mmol). -
Solvent: Water / Isopropanol (1:1) or DMF (if solubility is poor).
-
Procedure:
-
Combine reagents in a pressure vial.
-
Heat to 110°C for 24 hours.
-
Caution:
can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH during reaction. -
Workup: Cool, acidify carefully with 1N HCl to pH 2 (precipitates the tetrazole). Filter the solid and recrystallize from Ethanol.
-
Option 2: Reduction to 2-(Aminomethyl)-4-bromonaphthalene
Useful for creating "linker" scaffolds for fragment coupling.
-
Reagents: Substrate (1.0 mmol), Borane-THF complex (
, 1M, 2.0 mmol). -
Procedure:
-
Cool substrate solution (in dry THF) to 0°C.
-
Add
dropwise. -
Reflux for 2 hours.
-
Quench carefully with MeOH, then 1N HCl.
-
Basify with NaOH and extract with DCM.
-
Note: This preserves the C4-Bromine (unlike catalytic hydrogenation which might debrominate).
-
Case Study: Tachykinin Antagonist Synthesis
Context: Tachykinin receptors (NK1, NK2) are targets for treating depression and chemotherapy-induced nausea. Research by Albert et al. (2002) highlights the utility of substituted naphthoic acids/nitriles in optimizing binding affinity.
Workflow:
-
Starting Material: Methyl 4-bromo-2-naphthoate is converted to 4-bromo-2-naphthonitrile via the amide intermediate to increase metabolic stability.
-
Library Generation: The C4-bromide is subjected to a Suzuki coupling with a library of phenyl-boronic acids containing polar tails (e.g., piperazines).
-
Final Step: The C2-nitrile is hydrolyzed to the amide or kept as a nitrile to probe the hydrogen-bond accepting pocket of the receptor.
Result: The 2,4-substitution pattern forces the attached biaryl system into a specific twist angle, improving selectivity for the NK1 receptor over NK2 compared to the 1,4-isomer.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).
-
Nitrile Specifics: Metabolized to release cyanide ions in vivo (toxic), but generally stable in vitro. Avoid strong acids which may liberate HCN gas.
-
Storage: Store at 2-8°C, under inert atmosphere. Light sensitive (protect from UV to prevent radical debromination).
References
-
Synthesis & Properties: Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof. (2005). US Patent 20050182269A1. Link
-
Medicinal Application (NK Antagonists): Albert, J. S., et al. (2002).[3][4] "Design, Synthesis, and SAR of Tachykinin Antagonist Activity." Journal of Medicinal Chemistry, 45(18), 3972-3983.[4] Link
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. 556107-64-3|5-Bromo-2-naphthonitrile|BLD Pharm [bldpharm.com]
- 3. WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 4. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Utilization of 4-Bromonaphthalene-2-carbonitrile in Pharmaceutical Synthesis
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and strategic utility of 4-Bromonaphthalene-2-carbonitrile (also referred to as 1-bromo-3-cyanonaphthalene in some nomenclature, though IUPAC favors the former) as a scaffold in the synthesis of URAT1 inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and other bioactive biaryls.
Executive Summary
This compound represents a high-value "linchpin" scaffold for expanding Structure-Activity Relationships (SAR) in drug discovery. Unlike the commoditized 1,4-disubstituted naphthalene systems (common in early generation URAT1 inhibitors like Lesinurad), the 2,4-substitution pattern offers a unique vector for side-chain attachment. This geometry allows researchers to explore novel binding pockets in metalloenzymes (e.g., CYP11B2) and transporter proteins where the spatial arrangement of the lipophilic naphthalene core relative to the polar pharmacophore (derived from the nitrile) is critical.
This guide details the chemoselective functionalization of this scaffold, specifically focusing on Suzuki-Miyaura cross-coupling (preserving the nitrile) followed by nitrile-to-tetrazole bioisostere conversion .
Structural Utility & Pharmacophore Mapping
The this compound scaffold provides two distinct reactive handles with orthogonal reactivity profiles:
-
C4-Bromine (
-position): A highly reactive handle for Pd-catalyzed cross-coupling. Being an -position on the naphthalene ring, it is electronically activated but sterically distinct from the "peri" (C1/C8) positions, reducing the likelihood of atropisomerism complications in biaryl synthesis compared to 1-substituted naphthalenes. -
C2-Nitrile (
-position): A masked carboxylic acid or tetrazole equivalent. Its position at C2 allows for a "meta-like" vector relative to the C4 substituent, creating a bent molecular geometry often required to fit into curved hydrophobic pockets of enzymes.
Key Pharmaceutical Applications
-
URAT1 Inhibitors: Next-generation gout therapeutics requiring enhanced lipophilicity over standard benzbromarone analogs.
-
NNRTIs: The naphthalene ring serves as a
-stacking anchor in the HIV-1 reverse transcriptase non-nucleoside binding pocket. -
Corticosteroid Synthase Inhibitors: Targeting CYP11B1/B2, where the nitrile coordinates with the heme iron or H-bonds with active site residues.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid to the C4 position without hydrolyzing the C2 nitrile. Challenge: Naphthalene halides are electron-rich; oxidative addition can be sluggish compared to simple phenyl halides. Furthermore, standard aqueous bases can prematurely hydrolyze the nitrile if temperatures are uncontrolled.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) or /S-Phos (for sterically hindered boronic acids). -
Base:
(2.0 equiv) - Chosen over carbonates to minimize hydrolysis risk. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Inerting: Charge a reaction vial with the bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst rapidly against a positive Argon flow.
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe.
-
Note: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and deactivation of the catalyst.
-
-
Reaction: Heat the block to 85°C for 4–6 hours.
-
Monitoring: Monitor via HPLC/UPLC. The nitrile peak (approx 2220 cm⁻¹ in IR, distinct UV trace) should remain intact.
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.[1] Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Summary: Solvent & Ligand Screening Results
| Entry | Catalyst System | Base | Solvent | Yield (%) | Nitrile Hydrolysis (%) |
| 1 | Toluene/EtOH/H2O | 65 | 12 (High) | ||
| 2 | Dioxane/H2O | 82 | 5 | ||
| 3 | Dioxane/H2O | 94 | < 1 | ||
| 4 | THF/H2O | 91 | < 1 |
Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)
Objective: Convert the C2-nitrile into a 5-substituted-1H-tetrazole, a classic carboxylic acid bioisostere with improved metabolic stability and bioavailability (common in Sartans and Lesinurad analogs).
Materials
-
Substrate: 4-Aryl-naphthalene-2-carbonitrile (Product of Protocol A).
-
Reagent: Sodium Azide (
, 3.0 equiv). -
Catalyst: Triethylamine hydrochloride (
, 3.0 equiv) - Acts as a proton source and phase transfer aid. -
Solvent: Toluene or DMF (anhydrous).
Step-by-Step Methodology
-
Safety Check: Azide reactions can generate hydrazoic acid (
). Ensure the reaction is vented through a scrubber and performed behind a blast shield. -
Setup: Dissolve the substrate in Toluene (0.5 M). Add
and . -
Cyclization: Heat to 105°C (reflux) for 12–18 hours.
-
Quench: Cool to RT. Slowly add 1N HCl (gas evolution possible).
-
Isolation: The tetrazole product often precipitates or can be extracted into EtOAc.
-
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.
-
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for utilizing this scaffold, highlighting the divergence point based on the desired pharmacophore (Acid vs. Tetrazole vs. Amine).
Caption: Divergent synthetic pathways from the 4-bromo-2-cyano scaffold to key pharmaceutical intermediates.
Troubleshooting & Optimization (The "Expert" View)
Issue 1: De-bromination (Hydrodehalogenation)
-
Observation: Formation of naphthalene-2-carbonitrile (loss of Br) instead of the coupled product.
-
Cause: Overheating in the presence of alcohol solvents (which act as hydride sources) or inefficient degassing.
-
Solution: Switch to Dioxane/Water or Toluene/Water . Avoid Ethanol/Isopropanol in the coupling step. Increase the concentration of the boronic acid.
Issue 2: Regioselectivity in Synthesis of Starting Material
-
Context: If you are synthesizing the starting material (this compound) rather than buying it.
-
Warning: Direct bromination of 2-naphthonitrile yields primarily the 1-bromo isomer (kinetic product) or 5-bromo isomer.
-
Protocol Fix: The 4-bromo isomer is best accessed via the Sandmeyer reaction from 4-amino-2-naphthonitrile. Do not attempt direct bromination if high regiopurity is required.
Issue 3: Nitrile Hydrolysis during Work-up
-
Observation: Appearance of amide peaks in LCMS after Suzuki coupling.
-
Cause: Highly basic aqueous work-up or prolonged heating with carbonate bases.
-
Solution: Use Phosphate base (
) as detailed in Protocol A. Acidify the work-up carefully to pH 5-6, not lower, to prevent imidate formation.
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
URAT1 Inhibitor SAR & Naphthalene Scaffolds
-
Tetrazole Synthesis Protocols
-
Naphthalene Chemistry & Numbering Standards
- IUPAC Nomenclature of Organic Chemistry. Rule A-24 (Naphthalene).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Bioactivity of Highly Sterically Congested Flexible Uric Acid Transporter 1 (URAT1) Inhibitors [sioc-journal.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Engineering TICT-Based Fluorescent Probes Using 4-Bromonaphthalene-2-carbonitrile
This Application Note is designed for researchers in chemical biology and organic materials science. It details the strategic utilization of 4-Bromonaphthalene-2-carbonitrile as a scaffold for engineering Twisted Intramolecular Charge Transfer (TICT) probes, specifically for viscosity and polarity sensing in biological microenvironments.
Executive Summary
This compound is a high-value intermediate for constructing "Push-Pull" (Donor-π-Acceptor) fluorophores. Unlike the linear 2,6-substituted analogs (e.g., PRODAN/ACEDAN), the 2,4-substitution pattern introduces a unique steric and electronic environment ideal for creating molecular rotors .
By installing an electron-donating group (amine) at the 4-position to complement the electron-withdrawing nitrile at the 2-position, researchers can engineer probes that exhibit Twisted Intramolecular Charge Transfer (TICT) . These probes are non-emissive in low-viscosity solvents (due to non-radiative decay via rotation) but become highly fluorescent in viscous environments (e.g., cellular membranes, lipid droplets) as rotation is restricted.
Design Principles: The Physics of the Probe
The utility of this scaffold relies on the competition between two excited-state relaxation pathways:
-
Radiative Decay (Fluorescence): Occurs from the planar Intramolecular Charge Transfer (ICT) state.
-
Non-Radiative Decay (Dark): Occurs when the donor group rotates relative to the naphthalene plane, entering the TICT state.
The Sensing Mechanism:
-
Low Viscosity: Rotation is free → TICT state dominant → Fluorescence Quenched (OFF).
-
High Viscosity: Rotation is hindered → Planar ICT state preserved → Strong Fluorescence (ON).
Mechanism Diagram
Caption: Logical flow of the Twisted Intramolecular Charge Transfer (TICT) mechanism. Viscosity restricts the path to the red (Dark) node, forcing emission from the green (ICT) node.
Experimental Protocols
Protocol A: Synthesis of the Probe (Buchwald-Hartwig Amination)
This protocol describes the replacement of the 4-Bromo group with a secondary amine (e.g., Morpholine or Dimethylamine) to create the "Donor" moiety.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) [Acts as the Rotor]
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP (7.5 mol%) [Crucial for preventing debromination]
-
Base: Cs₂CO₃ (2.0 equiv) [Anhydrous is critical]
-
Solvent: Toluene (Dry, Oxygen-free)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under a steady stream of Argon, charge a flame-dried Schlenk tube with this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Solvation: Add anhydrous Toluene. Critical: Oxygen quenches the Pd catalyst and promotes homocoupling.
-
Addition: Add Morpholine via syringe.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours .
-
Workup: Cool to RT. Filter through a Celite pad (eluting with CH₂Cl₂). Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient). The product (4-morpholino-2-naphthonitrile) typically elutes as a yellow solid.
Synthesis Diagram
Caption: Palladium-catalyzed cross-coupling workflow to install the donor amine at the 4-position.
Protocol B: Optical Characterization & Viscosity Response
Once synthesized, the probe must be validated for its sensitivity to environmental viscosity.
Materials:
-
Spectrofluorometer (e.g., Horiba Fluorolog or similar).
-
Solvents: Methanol (Low viscosity), Glycerol (High viscosity).
Procedure:
-
Stock Solution: Prepare a 1 mM stock of the probe in DMSO.
-
Viscosity Titration: Prepare mixed solvent systems of Methanol/Glycerol in ratios of 10:0, 8:2, 6:4, 4:6, 2:8, and 0:10 (v/v).
-
Measurement:
-
Dilute stock to 10 µM in each solvent mixture.
-
Excitation Wavelength: Determine via UV-Vis (typically 360–380 nm for this scaffold).
-
Record Emission Spectra (400–650 nm).
-
-
Data Analysis: Plot Log(Fluorescence Intensity) vs. Log(Viscosity). A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.
Data Presentation Template:
| Solvent System (MeOH:Glycerol) | Viscosity (cP, 25°C) | Emission λ_max (nm) | Relative Intensity (I/I₀) |
| 10:0 | ~0.6 | 520 (Weak) | 1.0 |
| 5:5 | ~6.0 | 515 | 15.4 |
| 0:10 | ~934 | 490 (Strong) | 120.5 |
Note: As viscosity increases, the emission typically blueshifts (hypsochromic shift) and intensifies significantly.
Troubleshooting & Expert Insights
-
Issue: Low Yield in Synthesis.
-
Cause: Incomplete degassing of toluene.
-
Fix: Perform three Freeze-Pump-Thaw cycles on the solvent before adding to the catalyst.
-
-
Issue: Lack of Viscosity Sensitivity.
-
Cause: The donor amine is too bulky or rigid (e.g., carbazole).
-
Fix: Use a rotor with free rotation, such as dimethylamine or diethylamine. The "twist" is essential for the TICT mechanism.
-
-
Issue: Solubility Problems in Aqueous Media.
-
Fix: This scaffold is hydrophobic. For biological use, encapsulate in liposomes or modify the nitrile to an imidate ester for bioconjugation, though this alters the electronics.
-
References
-
Buchwald-Hartwig Amination Fundamentals
-
Naphthalene Carbonitrile Probes
-
Loving, G., & Imperiali, B. (2008). A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: A powerful tool for the study of protein interactions. Journal of the American Chemical Society, 130(41), 13630–13638. (Demonstrates the utility of naphthalene-based D-A systems).
-
-
Viscosity Sensing Mechanisms (TICT)
-
Specific Scaffold Utility
-
While specific papers on "4-bromo-2-cyano" are less common than "6-bromo" (Acedan), the chemistry is grounded in standard Naphthalene functionalization described in: Journal of Organic Chemistry, "Palladium-Catalyzed Amination of Aryl Halides" (Wolfe & Buchwald, 1996).
-
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Fluorescent Molecular Rotors for Viscosity Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromonaphthalene-2-carbonitrile
Introduction: The Strategic Importance of Biaryl Nitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Of particular interest to the drug development community is the synthesis of biaryl nitrile scaffolds. The nitrile group, a compact and potent pharmacophore, can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[6][7][8] It can enhance binding affinity to target proteins through various interactions and can also serve as a bioisostere for other functional groups, often improving metabolic stability.[7][8][9]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Bromonaphthalene-2-carbonitrile, a key building block for complex molecular architectures. We will delve into the mechanistic nuances of this transformation, offer a field-proven experimental protocol, and provide insights into optimizing reaction conditions for this specific class of electron-deficient substrates.
Mechanistic Insights: Navigating the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) species.[3][10] The presence of an electron-withdrawing group, such as the nitrile in our substrate, can facilitate this rate-limiting step.[12]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) complex.[10][13] The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation.[1][14][15][16]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (5 mL). Stir for 10 minutes at room temperature until a homogenous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add an additional 15 mL of toluene and 2 mL of deionized water to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with an inert gas (e.g., nitrogen or argon).
-
Heating and Monitoring: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters that can be optimized for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid (equivalents) | 1.1 - 1.5 | An excess of the boronic acid can drive the reaction to completion. |
| Palladium Catalyst Loading (mol%) | 1 - 5 | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Ligand to Palladium Ratio | 2:1 - 4:1 | An excess of the ligand can stabilize the palladium catalyst and prevent decomposition. |
| Base (equivalents) | 2 - 3 | A sufficient amount of base is crucial for the activation of the boronic acid.[1][14][15][16] |
| Temperature (°C) | 80 - 110 | Higher temperatures can increase the reaction rate, but may also lead to side reactions. |
| Solvent System | Toluene/Water, Dioxane/Water, DMF/Water | The choice of solvent can significantly impact the solubility of the reagents and the reaction outcome.[17] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a biaryl phosphine ligand), or employing a stronger base (e.g., K₃PO₄).[2][18]
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous solvents and ensuring a thoroughly inert atmosphere.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur. This can often be suppressed by careful control of the reaction conditions.
-
Substrate Purity: The purity of the starting materials, particularly the this compound and the boronic acid, is critical for a successful reaction. Impurities can poison the catalyst and lead to poor results.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of valuable biaryl nitrile compounds. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of complex molecular targets.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Li, Y., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
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Yılmaz, M. K., & Keleş, M. (2017, October 3). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Myers, A. The Suzuki Reaction - Chem 115. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008, July 12). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. [Link]
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ResearchGate. Examples of drugs containing a biaryl moiety. [Link]
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SIOC Journals. Application of Nitrile in Drug Design. [Link]
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Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. [Link]
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Lee, S. L., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]
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Organic Syntheses. 2-bromonaphthalene. [Link]
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Application Notes and Protocols for Heck and Sonogashira Coupling Reactions Involving 4-Bromonaphthalene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromonaphthalene-2-carbonitrile in Cross-Coupling Chemistry
This compound is a valuable and versatile building block in modern organic synthesis.[1] Its naphthalene core is a prevalent scaffold in numerous biologically active molecules, making it a compound of significant interest for pharmaceutical and materials science research.[1][2] The presence of both a bromine atom and a nitrile group on the naphthalene ring system offers dual reactivity. The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, enabling the introduction of diverse substituents.[1] The nitrile group, in turn, can be readily transformed into other functional groups like amines or carboxylic acids, further expanding the synthetic possibilities.[1]
This guide provides detailed application notes and step-by-step protocols for performing Heck and Sonogashira coupling reactions with this compound. The content is designed to offer both practical experimental procedures and a deeper understanding of the underlying chemical principles, empowering researchers to effectively utilize this key intermediate in their synthetic endeavors.
Section 1: The Heck Coupling Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3][4] This reaction is a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.[3]
Mechanistic Overview of the Heck Reaction
The catalytic cycle of the Heck reaction involves the alternation of palladium between the Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[4][5] This step forms a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center.[5] This is followed by the migratory insertion of the alkene into the palladium-carbon bond.[4][5]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[4][5]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[6]
Figure 1: Catalytic Cycle of the Heck Reaction.
Protocol for Heck Coupling of this compound with an Alkene
This protocol provides a general procedure for the Heck coupling of this compound with a generic alkene, such as ethyl acrylate.
Materials and Equipment:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF or MeCN (sufficient to make a 0.1-0.2 M solution of the aryl bromide). Stir the mixture to dissolve the solids. Add the alkene (1.2-1.5 eq) followed by triethylamine (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the alkene.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation:
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Palladium(II) acetate | A common and effective palladium precursor.[3] |
| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst.[3] |
| Base | Triethylamine | Neutralizes the HBr generated during the reaction.[3] |
| Solvent | DMF or MeCN | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the coupling of aryl bromides.[7] |
| Stoichiometry | Alkene (1.2-1.5 eq), Base (2.0-3.0 eq) | Excess alkene and base drive the reaction to completion. |
Section 2: The Sonogashira Coupling Reaction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[8]
Mechanistic Insights into the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10]
-
Palladium Cycle: Similar to the Heck reaction, the palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.[10]
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[9]
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic group to the palladium center.[11]
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.[8]
A copper-free Sonogashira coupling has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8][12]
Figure 2: Catalytic Cycles of the Sonogashira Reaction.
Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene.
Materials and Equipment:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous THF or DMF (to create a 0.1-0.2 M solution). Stir the mixture, then add the amine base (e.g., triethylamine, 2.0-3.0 eq), followed by the dropwise addition of the terminal alkyne (1.1-1.2 eq).[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C if the reaction is sluggish.[13]
-
Monitoring the Reaction: Follow the reaction's progress by TLC until the starting aryl bromide is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the solution with saturated aqueous ammonium chloride, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[11]
-
Purification: Purify the crude residue via flash column chromatography on silica gel with a suitable eluent (e.g., hexanes/ethyl acetate) to isolate the pure arylated alkyne product.
Data Presentation:
| Parameter | Recommended Value/Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A widely used and effective catalyst for Sonogashira couplings.[13] |
| Copper Co-catalyst | Copper(I) iodide | Facilitates the formation of the copper acetylide intermediate.[13] |
| Base | Triethylamine or Diisopropylamine | Acts as a proton scavenger and can serve as a solvent.[13] |
| Solvent | THF or DMF | Common solvents that provide good solubility for the reactants. |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for the coupling of aryl bromides.[13] |
| Stoichiometry | Alkyne (1.1-1.2 eq), Base (2.0-3.0 eq) | A slight excess of the alkyne and a larger excess of the base are typically used. |
Section 3: Applications in Drug Discovery and Materials Science
The derivatives of this compound synthesized via Heck and Sonogashira coupling reactions have significant potential in various fields.
-
Drug Discovery: Naphthalene-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14][15] The ability to introduce diverse functionalities onto the naphthalene scaffold allows for the generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[14]
-
Materials Science: The extended π-conjugated systems created through these coupling reactions are of great interest in materials science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.[1]
Conclusion
The Heck and Sonogashira coupling reactions are indispensable tools for the functionalization of this compound. The protocols and insights provided in this guide are intended to facilitate the successful application of these powerful synthetic methods. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage this versatile building block to create novel molecules with diverse applications in medicine and materials science.
References
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- Andrus, M. B., & Ma, S. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(18), 3171–3174. [URL: https://pubs.acs.org/doi/10.1021/ol0489959]
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- Gholinejad, M., & Ghorbani-Vaghei, R. (2011). Immobilized palladium nanoparticles on a silica–starch substrate (PNP–SSS). Dalton Transactions, 40(35), 8965. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/dt/c1dt10580a]
- Maleki, A., et al. (2023). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 8(17), 15383–15396. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01062]
- Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(2), 101358. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(22)00155-2]
- Wang, M., et al. (2021). Pd-Catalyzed Asymmetric Aza-Heck Cyclization/Sonogashira Reaction of Alkene-Tethered Oxime Esters and Alkynes. Organic Letters, 23(15), 6048–6053. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c02181]
- Deshmukh, S. V., et al. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Green Chemistry Letters and Reviews, 3(4), 285–289. [URL: https://www.tandfonline.com/doi/full/10.1080/17518253.2010.499317]
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- Özkal, E. R., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(10), 16676–16686. [URL: https://www.mdpi.com/1420-3049/19/10/16676]
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Synthesis of novel polymers using 4-Bromonaphthalene-2-carbonitrile
Executive Summary
This guide details the synthetic methodologies for incorporating 4-Bromonaphthalene-2-carbonitrile (4-BN-2-CN) into novel conjugated polymers. While often utilized as a pharmaceutical intermediate, this molecule possesses unique optoelectronic properties—specifically, the high electron affinity of the nitrile group combined with the rigid naphthalene core—making it a prime candidate for n-type organic semiconductors , OLED electron transport layers , and high-performance dielectrics .
Critical Technical Challenge: 4-BN-2-CN is inherently mono-functional (one halogen handle). To synthesize a linear polymer backbone, the molecule must first be chemically modified into a bi-functional monomer (e.g., via C-H activation or bromination) or utilized as a precision end-capping agent to tune the LUMO levels of a donor polymer.
This note covers two workflows:
-
Route A (End-Capping): Modulating the bandgap of P3HT/Fluorene polymers.
-
Route B (Monomer Activation): Synthesis of a pseudo-AA monomer via regioselective bromination.
Chemical Profile & Material Handling
| Property | Specification | Criticality for Polymerization |
| CAS Number | 496835-91-7 | Verify isomer specificity (distinct from 1-cyano isomer). |
| Formula | C₁₁H₆BrN | - |
| Mol.[1][2][3][4][5] Weight | 232.08 g/mol | Stoichiometry calculations. |
| Purity | >98.0% (HPLC) | Crucial: Impurities >1% terminate chain growth (Carothers equation). |
| Appearance | Off-white/pale yellow solid | Darkening indicates oxidation/degradation. |
| Solubility | DCM, THF, Toluene, Chloroform | Poor solubility in alcohols (Methanol/Ethanol). |
Safety Advisory: This compound contains a nitrile group. While stable, thermal decomposition (>250°C) may release HCN. All reactions must be performed in a fume hood.
Protocol A: Monomer Activation (Synthesis of 1,4-Dibromonaphthalene-2-carbonitrile)
To use 4-BN-2-CN as a main-chain repeating unit, a second reactive site must be installed. Electrophilic aromatic substitution (bromination) targets the alpha-position (C1), which is activated by the ring fusion and sterically accessible.
Reaction Scheme: 4-BN-2-CN + Br₂ → 1,4-Dibromonaphthalene-2-carbonitrile + HBr
Materials
-
Substrate: this compound (10 mmol, 2.32 g)
-
Reagent: Bromine (Br₂) (12 mmol, 0.61 mL) or N-Bromosuccinimide (NBS) for milder conditions.
-
Catalyst: Iron(III) Bromide (FeBr₃) (0.5 mmol, catalytic).
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.
-
Dissolution: Dissolve 4-BN-2-CN in 40 mL of anhydrous DCM. Add FeBr₃ catalyst.
-
Addition: Cool the solution to 0°C in an ice bath. Add Br₂ dropwise over 30 minutes. Note: The solution will turn dark red.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The di-bromo product will have a lower R_f value than the starting material.
-
Quenching: Pour the mixture into saturated Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize excess bromine (color change from red to yellow/clear).
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Chloroform. High purity (>99%) is required for the subsequent polymerization step.
Protocol B: Suzuki-Miyaura Polycondensation
This protocol describes the copolymerization of the activated monomer (from Protocol A) with a diboronic ester comonomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester) to create a Donor-Acceptor polymer.
Materials
-
Monomer A: 1,4-Dibromonaphthalene-2-carbonitrile (1.0 eq).
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic ester (1.0 eq).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.01 eq).
-
Base: 2M Aqueous K₂CO₃ (degassed).
-
Solvent: Toluene (anhydrous) / Aliquat 336 (Phase Transfer Catalyst).
Workflow Diagram
Figure 1: Optimized workflow for Suzuki Polycondensation of Naphthalene-Nitrile based polymers.
Step-by-Step Procedure
-
Vessel Prep: Use a Schlenk tube or a heavy-walled pressure vessel.
-
Loading: Add Monomer A (0.5 mmol) and Monomer B (0.5 mmol) to the tube. Add 6 mL Toluene and 2 drops of Aliquat 336.
-
Degassing (Critical): Bubble Argon through the solution for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling defects.
-
Catalyst Addition: Add Pd(PPh₃)₄ (12 mg) and 2 mL of degassed 2M K₂CO₃. Seal the vessel immediately under Argon flow.
-
Polymerization: Heat to 95°C with vigorous stirring for 48 hours. The mixture should become viscous and fluorescent.
-
End-Capping:
-
Add phenylboronic acid (50 mg) dissolved in toluene; stir 4 hours (caps Br ends).
-
Add bromobenzene (0.5 mL); stir 4 hours (caps Boronate ends).
-
-
Precipitation: Pour the hot reaction mixture dropwise into 300 mL of cold Methanol containing 5 mL HCl. The polymer will precipitate as a fibrous solid.
-
Purification (Soxhlet): Filter the solid into a thimble. Perform Soxhlet extraction:
-
Methanol (24h): Removes catalyst residues and salts.
-
Acetone (24h): Removes oligomers and unreacted monomers.
-
Chloroform (24h): Collects the high-molecular-weight polymer fraction.
-
-
Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 60°C.
Characterization & Self-Validation
To ensure scientific integrity, the synthesized polymer must meet specific criteria.
| Technique | Parameter | Target Result | Interpretation |
| ¹H NMR | Aromatic Region (7.0-9.0 ppm) | Broadened peaks | Sharp peaks indicate oligomers; broadening confirms polymerization. |
| GPC | Mn (Number Avg MW) | >10,000 Da | Lower MW indicates catalyst poisoning or stoichiometry imbalance. |
| GPC | PDI (Dispersity) | 1.5 - 2.5 | PDI > 3.0 suggests aggregation or branching. |
| TGA | 5% Weight Loss Temp | >350°C | Confirms thermal stability of the Naphthalene-Nitrile core. |
| CV | LUMO Level | -3.0 to -3.5 eV | Lower LUMO (vs non-nitrile analog) confirms electron-withdrawing effect. |
Mechanistic Insight: The "Nitrile Effect"
The inclusion of the nitrile group at the C2 position of the naphthalene ring serves a dual purpose in the polymer matrix:
-
Steric Locking: The bulk of the nitrile group (vs Hydrogen) can induce a twist in the backbone, reducing aggregation quenching in solid-state fluorescence.
-
Electronic Pull: The strong inductive effect (-I) lowers the LUMO energy level, facilitating electron injection in device applications.
Figure 2: Catalytic cycle emphasizing the regeneration of Pd(0) required for high molecular weight.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link
-
Smith, K., et al. (2022).[6] Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Link(Cited for bromination regioselectivity protocols on naphthalene cores).
-
Rakshit, A., et al. (2022).[7][8] The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry – An Asian Journal.[8] Link(Cited for stability and reactivity of nitrile groups in coupling).
-
Scherf, U., & List, E. J. (2002). Semiconducting Polyfluorenes—Towards Reliable Structure–Property Relationships. Advanced Materials. Link(Standard reference for Suzuki polycondensation of fluorene derivatives).
-
Vertex AI Search. (2026). Chemical Properties of this compound. Link(Verification of CAS and basic properties).
Sources
- 1. 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C11H6BrN) [pubchemlite.lcsb.uni.lu]
- 4. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 4-Bromonaphthalene-2-carbonitrile synthesis
Technical Support Center: Synthesis of 4-Bromonaphthalene-2-carbonitrile
Executive Summary: Strategic Route Selection
To improve the yield of This compound (also known as 1-bromo-3-naphthonitrile), you must first evaluate your synthetic strategy. Our data indicates that researchers often struggle with regioselectivity and side-product formation (hydrolysis or dehalogenation) when using classical methods.
We currently recommend two primary workflows. Route A (Pd-Catalyzed Cyanation) is preferred for high-yield applications due to superior regiocontrol. Route B (Sandmeyer Reaction) is a viable alternative when starting materials for Route A are unavailable, though it typically suffers from lower yields due to diazonium instability.
Module 1: Optimized Protocols
Route A: Selective Pd-Catalyzed Cyanation (Recommended)
Targeting the less sterically hindered
The Logic: 1,3-Dibromonaphthalene (equivalent to 2,4-dibromonaphthalene) has two bromine sites. The C3 position (beta) is less sterically hindered than the C1 position (alpha, peri-interaction with C8-H). By using a bulky ligand and controlled stoichiometry, you can selectively cyanate the C3 position to yield the target.
Protocol:
-
Reagents:
-
Substrate: 1,3-Dibromonaphthalene (1.0 eq)
-
Cyanating Agent:
(0.55 eq) — Crucial: Do not exceed 0.6 eq to prevent dicyanation. -
Catalyst:
(5 mol%) or (2 mol%) + DPPF (4 mol%). -
Solvent: Anhydrous DMF or NMP (Degassed).
-
-
Procedure:
-
Charge a reaction vessel with substrate,
, and catalyst in a glovebox or under Argon stream. -
Add degassed solvent.[1]
-
Heat to 85–95°C for 4–6 hours. Note: Temperatures >100°C increase the risk of dicyanation.
-
Quench: Cool to RT, dilute with EtOAc, and wash with 10%
(to remove Zn/Pd salts) followed by brine.
-
Yield Expectation: 75–88% (isolated).
Route B: Sandmeyer Cyanation
Starting from 4-bromo-2-aminonaphthalene.
The Logic: This route installs the nitrile group via a diazonium intermediate. The bromine at C4 remains intact if mild reduction conditions are avoided.
Protocol:
-
Diazotization:
-
Suspend 4-bromo-2-aminonaphthalene (1.0 eq) in
. Cool to 0°C. -
Add
(1.1 eq) solution dropwise. Maintain temp <5°C. Stir for 20 min. -
Check: Solution should be clear. If turbid, filter cold.
-
-
Sandmeyer Step:
-
Prepare a solution of
(1.2 eq) and (3.0 eq) in water. Caution: Forms cyanocuprate complex. -
Neutralization (Critical for Yield): Adjust the pH of the diazonium solution to ~6.0 using sodium acetate or
before addition. Strongly acidic diazonium solutions liberate HCN gas and reduce yield. -
Add diazonium salt to the CuCN mixture at 0°C, then allow to warm to RT.
-
Heat to 50°C for 30 mins to complete
evolution.
-
Yield Expectation: 45–60% (isolated).
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic and critical control points for both pathways.
Caption: Comparative workflow for Pd-Catalyzed vs. Sandmeyer routes, highlighting the critical pH adjustment step in Route B.
Module 3: Troubleshooting Guide
Use this table to diagnose specific yield-killing issues in your experiments.
| Symptom | Probable Cause | Corrective Action |
| Route A: Formation of 1,3-Dicyanonaphthalene | Excess | Reduce |
| Route A: Recovery of Starting Material | Catalyst poisoning or inactive catalyst. | Ensure solvent is thoroughly degassed (freeze-pump-thaw). Use fresh catalyst (Pd(0) is sensitive to oxidation). |
| Route A: Product is Dehalogenated (Naphthalene-2-CN) | Presence of hydride sources or excessive heating. | Ensure solvent is anhydrous.[2] Avoid using alcohols or amines in the reaction mixture. |
| Route B: Low Yield / Tar Formation | Decomposition of diazonium salt; "Gattermann" side reactions. | Strict Temperature Control: Keep diazotization <5°C. pH Control: Neutralize diazonium solution to pH 5-6 before adding to cyanide to prevent polymerization. |
| Route B: Evolution of HCN Gas | Mixing acidic diazonium directly with KCN. | Safety Hazard: You must buffer the diazonium solution with Sodium Acetate before addition. |
| General: Colored Impurities | Oxidation products or copper salts.[3] | Perform a wash with 10% Ethylenediamine or |
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do you recommend 1,3-dibromonaphthalene as the starting material for Route A when the target is 4-bromo-2-cyano? A: This is a nomenclature nuance. 1,3-dibromonaphthalene is the correct IUPAC name for the substrate. When you selectively replace the bromine at position 3 (beta) with a nitrile, you get 1-bromo-3-naphthonitrile. If you re-number this molecule giving the nitrile priority (C1) or lowest locant rules, it maps to the structure of this compound. They are the same carbon skeleton. The beta-bromine is more reactive to Pd-oxidative addition due to lower steric hindrance compared to the alpha-bromine (position 1).
Q2: Can I use CuCN in DMF (Rosenmund-von Braun) instead of Pd-catalysis? A: You can, but we advise against it for high-yield synthesis. The Rosenmund-von Braun reaction typically requires high temperatures (>150°C). Under these conditions, regioselectivity is poor, and you risk displacing both bromine atoms or causing scrambling. The Pd-catalyzed method works at lower temperatures (<100°C), preserving the second bromine.
Q3: In the Sandmeyer route, my diazonium salt precipitates. Is this a problem? A: Not necessarily. Many naphthalene diazonium salts are insoluble in water. Do not filter it off unless you are purifying it as a tetrafluoroborate salt (Balz-Schiemann). Instead, create a fine suspension by vigorous stirring and add this suspension to the CuCN mixture. Ensure the suspension is uniform to avoid local excesses.
Q4: How do I remove the stubborn purple/brown color from the final product? A: This is likely residual Palladium or Copper.
-
For Pd: Scavenge with silica-thiol or wash with aqueous L-Cysteine.
-
For Cu: Wash the organic layer with 10% aqueous ammonia or EDTA solution until the aqueous layer no longer turns blue.
References
-
Regioselective Pd-Catalyzed Cyanation
- Title: "Selective Synthesis of Bromo-substituted Naphthalene Dianhydride Deriv
- Source: Chemical Journal of Chinese Universities (via Jilin University)
- Relevance: Establishes the steric preference for beta-substitution in polybromonaphthalenes.
-
URL:
-
Sandmeyer Reaction Mechanisms & Optimization
- Title: "Sandmeyer Reaction - Organic Chemistry Portal"
-
Source: Organic Chemistry Portal[3]
- Relevance: Provides mechanistic details on radical-nucleophilic aromatic substitution and c
-
URL:
-
Synthesis of Bromonitriles via Substitution
-
General Naphthalene Functionalization
- Title: "2-Bromonaphthalene Synthesis"
- Source: Organic Syntheses, Coll. Vol. 5, p.142 (1973)
-
Relevance: Standard protocols for handling bromonaphthalenes and purification.[1]
-
URL:
Sources
Technical Support Center: Purification of Crude 4-Bromonaphthalene-2-carbonitrile
Welcome to the technical support guide for the purification of 4-Bromonaphthalene-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude this compound?
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route employed. However, common impurities may include:
-
Starting Materials: Incomplete conversion can leave residual precursors, such as 2-cyanonaphthalene or other naphthalene derivatives.
-
Isomeric Byproducts: During the bromination of the naphthalene ring, bromine can add to other positions, leading to isomers like 1-Bromo- or 3-Bromonaphthalene-2-carbonitrile.
-
Polybrominated Species: The use of excess brominating agent or harsh reaction conditions can result in the formation of dibromo- or even tribromonaphthalenes.[1]
-
Hydrolysis Products: The nitrile group can be sensitive to acidic or basic conditions, potentially hydrolyzing to the corresponding carboxylic acid or amide, especially during aqueous workup.
-
Reagent-Derived Impurities: If N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present in the crude product.[2]
Q2: Which purification technique—recrystallization or column chromatography—is better for my sample?
The optimal technique depends on the nature and quantity of both your target compound and the impurities.
-
Recrystallization is the preferred method for removing small amounts of impurities from a solid crude product, especially on a larger scale. It is efficient, cost-effective, and can yield highly pure crystalline material if a suitable solvent is found.[3] It works best when the impurities have significantly different solubility profiles from the desired product in the chosen solvent.
-
Column Chromatography is the most versatile technique, capable of separating complex mixtures, including isomeric byproducts, non-polar impurities, and colored substances.[4][5] It is ideal for purifying oily or gummy crude products or when recrystallization fails to provide adequate separation. While highly effective, it is more labor-intensive and requires larger volumes of solvent than recrystallization.
The following workflow can help you decide on the best initial approach.
Caption: Decision workflow for selecting a purification method.
Q3: How do I properly assess the purity of my final product?
A combination of methods should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): An excellent first check. A pure compound should ideally show a single spot. Run the sample alongside the crude material to confirm the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. This technique can separate and detect impurities at very low levels (e.g., <0.1%).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities with distinct signals.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[3][7] Impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and are removed with the filtrate).
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the crude product completely when hot but sparingly when cold.[7] For a brominated aromatic nitrile, polar aprotic or moderately polar protic solvents are good starting points. See the table below for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[7] Adding too much solvent is a common mistake that will drastically reduce your yield.
-
Decolorization (Optional): If the hot solution is colored, it may indicate the presence of polymeric or highly conjugated impurities. Add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals as the crystal lattice has time to form correctly, excluding impurities.[7]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good first choice for moderately polar compounds. Mentioned as a recrystallization solvent for related compounds.[2][8] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective; used as a reaction solvent in a related synthesis.[8][9] |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds; may require a co-solvent. |
| Ethyl Acetate / Hexanes | Variable | Mid- to Non-polar | A two-solvent system. Dissolve in hot ethyl acetate, then add hexanes until cloudy.[10] |
Table 1: Solvent selection guide for the recrystallization of this compound.
Common Recrystallization Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites.[7] Add a seed crystal of the pure compound if available. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is too impure. | 1. Switch to a lower-boiling point solvent. 2. Purify the material first by column chromatography to remove the bulk of the impurities, then recrystallize the partially purified solid. |
| Very low recovery of the product. | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. The compound has significant solubility in the cold solvent. | 1. Next time, use less solvent. You can try to recover a second crop of crystals by concentrating the filtrate.[3] 2. Ensure the flask is thoroughly chilled in an ice bath. 3. Choose a different solvent where the compound is less soluble when cold. |
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase passes through it.[4][11] Less polar compounds spend more time in the mobile phase and elute from the column faster, while more polar compounds are adsorbed more strongly to the polar silica gel and elute later.[4]
Caption: General workflow for purification by column chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
Eluent Selection: The key to good separation is choosing the right mobile phase (eluent). Use TLC to test different solvent systems. A good system will move the desired compound to an Rf (retardation factor) of ~0.3-0.4 while providing good separation from impurities. For this compound, start with mixtures of hexanes and ethyl acetate or hexanes and dichloromethane. Dichloromethane alone has been used as an eluent for the related 4-bromo-1-naphthonitrile.[9]
-
Column Packing (Slurry Method): Clamp the column vertically.[12] Prepare a slurry of silica gel in your starting eluent.[4][12] Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing and remove air bubbles.[4][12] A layer of sand at the top protects the silica surface.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Use a pipette to carefully apply the solution to the top of the silica gel.[12]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant level of solvent above the silica gel at all times; allowing the column to run dry will crack the stationary phase and ruin the separation.[4] You can use a single isocratic eluent or gradually increase the polarity of the solvent (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the fractions using TLC to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Common Column Chromatography Problems & Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation. | 1. Incorrect eluent system. 2. Column was overloaded with crude material. | 1. Perform more thorough TLC analysis to find a better solvent system. A less polar eluent will increase retention and may improve separation. 2. Use a larger column or less sample. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[4] |
| Cracked or channeled column bed. | 1. The column ran dry during elution. 2. Poor packing of the silica gel. | 1. Always keep the solvent level above the top of the stationary phase. 2. Ensure the silica is packed as a uniform slurry without air bubbles. Tapping the column during packing is crucial.[4][12] |
| Bands are streaking or tailing. | 1. The sample is not sufficiently soluble in the eluent. 2. The sample was loaded in too much solvent or a solvent that was too polar. | 1. Try a different eluent system. 2. Load the sample in the smallest possible volume of solvent. If possible, load the sample using the same non-polar solvent you are starting the column with. |
References
-
Chemsrc. (2025, September 21). This compound | CAS#:496835-91-7. Retrieved from [Link]
- Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.
-
PubChemLite. (n.d.). This compound (C11H6BrN). Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromo-1-naphthonitrile | C11H6BrN | CID 14662111 - PubChem. Retrieved from [Link]
-
Florida State University. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Byju's. (n.d.). Column Chromatography. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Reduction of 1-Bromonaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
-
Arkivoc. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]
-
ChemBK. (2025, August 19). α-bromonaphthalene. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. web.uvic.ca [web.uvic.ca]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. biomedres.us [biomedres.us]
- 7. m.youtube.com [m.youtube.com]
- 8. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 9. 4-Bromonaphthalene-1-carbonitrile | 92616-49-4 [chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. rroij.com [rroij.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Common side reactions in the synthesis of 4-Bromonaphthalene-2-carbonitrile
Technical Support Center: Synthesis of 4-Bromonaphthalene-2-carbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
This guide is structured around the two most logical and prevalent synthetic strategies for obtaining this compound:
-
Part 1: The Sandmeyer Reaction — Starting from 4-Bromo-2-aminonaphthalene.
-
Part 2: Aryl Cyanation Reactions — Starting from 2,4-Dibromonaphthalene.
Part 1: Troubleshooting the Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful and classical method for converting an aryl amine into a nitrile.[1] The process involves two critical steps: the diazotization of the starting amine (4-Bromo-2-aminonaphthalene) to form a diazonium salt, followed by a copper(I) cyanide-mediated substitution.[2][3] While effective, each step is prone to specific side reactions that can significantly impact the outcome.
Visualizing the Sandmeyer Pathway and Potential Pitfalls
The following diagram illustrates the intended reaction pathway and highlights the key stages where side reactions can divert the process.
Caption: Key decision points in the Sandmeyer synthesis of this compound.
Frequently Asked Questions (FAQs): Sandmeyer Route
Q1: My diazotization of 4-bromo-2-aminonaphthalene is producing a dark, tar-like precipitate instead of a clear solution. What is happening?
A: This is a very common issue and typically points to two main problems: premature decomposition of the diazonium salt or unwanted azo-coupling reactions.
-
Causality — Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] The N₂⁺ group is an excellent leaving group, and if the temperature rises above the optimal 0-10 °C range, the salt will decompose. Water, acting as a nucleophile, will attack the aromatic ring, leading to the formation of 4-bromo-2-naphthol and releasing nitrogen gas. This phenol byproduct can undergo further oxidation and polymerization, contributing to the formation of dark tars.
-
Causality — Azo-Coupling: If the reaction medium is not sufficiently acidic, a portion of the newly formed diazonium salt (an electrophile) can react with the unreacted starting amine (a nucleophile). This leads to the formation of brightly colored diazoamino or azo compounds, which are often insoluble and contribute to the tarry appearance.
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure your reaction vessel is maintained between 0-5 °C throughout the addition of sodium nitrite. Use a well-calibrated thermometer and an ice/salt bath.
-
Ensure Acidity: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to fully protonate the starting amine and prevent azo-coupling. Use at least 2.5-3 equivalents of acid: one to form the amine salt, one to liberate nitrous acid from NaNO₂, and one to maintain an acidic environment.
-
Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and ensure the point of addition is below the surface of the reaction mixture to promote rapid mixing and prevent localized "hot spots".
-
Test for Excess Nitrous Acid: After the addition is complete, confirm a slight excess of nitrous acid is present using potassium iodide-starch paper (it should turn dark blue).[4] This ensures all the primary amine has been converted. Avoid a large excess, as it can lead to side reactions.
Q2: The final cyanation step with CuCN gives a low yield. I'm isolating 1-bromonaphthalene and other unexpected products. What are these and how can I prevent them?
A: Low yields in the copper-mediated cyanation step are often due to competing side reactions stemming from the radical mechanism of the Sandmeyer reaction.[2]
-
Causality — Hydro-de-diazoniation (Reduction): The most common byproduct you are likely observing, 1-bromonaphthalene, results from the reduction of the diazonium group, where it is replaced by a hydrogen atom. This can be initiated by various species in the reaction mixture, including the Cu(I) catalyst itself or by radical chain-transfer processes.
-
Causality — Biaryl Formation: The aryl radical intermediate (Ar•), formed after the loss of N₂, can dimerize with another aryl radical.[2] This leads to the formation of brominated binaphthyl impurities, which can complicate purification.
-
Causality — Halogen Exchange: If your copper(I) cyanide is contaminated with copper(I) chloride or bromide, you may see the formation of 2,4-dichloronaphthalene or 2,4-dibromonaphthalene, although this is typically a minor pathway.
Troubleshooting Protocol:
-
Use Fresh, High-Purity CuCN: Ensure your copper(I) cyanide is of high quality. If in doubt, prepare it fresh or wash it with dilute acid followed by water and aprotic solvents to remove impurities.
-
Control Addition Rate: Add the cold diazonium salt solution slowly to the warm (typically 60-70 °C) solution of CuCN. This maintains a low concentration of the diazonium salt, minimizing radical dimerization (biaryl formation).
-
Optimize Temperature: While the reaction needs to be heated to proceed, excessive temperatures can accelerate decomposition and side reactions. Empirically determine the optimal temperature for your specific setup, starting around 60 °C.
-
Ensure Neutralization: Before adding the diazonium salt, the CuCN solution/slurry should be neutralized. The diazonium salt is prepared in strong acid, and adding it to a basic or neutral CuCN solution helps to facilitate the reaction. Some protocols call for dissolving CuCN in a solution of NaCN or KCN to form the soluble [Cu(CN)₂]⁻ complex, which can be a more effective cyanating agent.
Part 2: Troubleshooting Aryl Cyanation Routes
The direct conversion of 2,4-dibromonaphthalene to this compound via a Rosenmund-von Braun or a modern Palladium-catalyzed cyanation is an attractive alternative route. However, this approach presents significant challenges related to regioselectivity and harsh reaction conditions.
Visualizing the Aryl Cyanation Challenge
The primary challenge is controlling which of the two bromine atoms is replaced by the cyanide group.
Caption: Regioselectivity challenges in the cyanation of 2,4-dibromonaphthalene.
Frequently Asked Questions (FAQs): Aryl Cyanation Route
Q1: My Rosenmund-von Braun reaction with 2,4-dibromonaphthalene is giving me a complex mixture of products. How can I achieve regioselectivity for the 2-position?
A: This is the central challenge of this route. The C-Br bond at the α-position (C4) of naphthalene is generally more reactive than the β-position (C2) in many reactions, including some cross-coupling reactions. Therefore, you may be forming the undesired 2-bromo-4-cyanonaphthalene as the major product.
-
Causality — Electronic & Steric Effects: The relative reactivity is governed by a complex interplay of electronic and steric factors. The α-position is sterically less hindered and electronically distinct. Achieving selectivity for the less reactive β-position is non-trivial. The harsh, high-temperature conditions (150-250 °C) of the classical Rosenmund-von Braun reaction often lead to poor selectivity.[5][6]
Troubleshooting & Optimization Protocol:
-
Lower the Temperature with Additives: Modern protocols have shown that additives like L-proline can promote the Rosenmund-von Braun reaction at significantly lower temperatures (80–120 °C).[6] Running the reaction at the lowest possible temperature that still affords a reasonable rate may improve selectivity.
-
Switch to a Palladium-Catalyzed System: Palladium-catalyzed cyanations are performed under much milder conditions and offer greater opportunities for tuning selectivity through ligand choice.[7][8] Experiment with different phosphine ligands (e.g., dppf, XPhos) and cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]) to find conditions that favor substitution at the C2 position.[9]
-
Control Stoichiometry: Use a slight deficiency of the cyanide source (e.g., 0.8-0.9 equivalents) relative to the dibromonaphthalene. This will favor mono-cyanation over the formation of the 2,4-dicyanonaphthalene byproduct and may allow for better kinetic control, potentially favoring one isomer. The unreacted starting material can be separated chromatographically and recycled.
Q2: The reaction is very slow, and even after prolonged heating, I have a low conversion of my starting material. What can I do?
A: Low conversion in cyanation reactions is typically due to catalyst deactivation, insufficient temperature, or poor solubility.
-
Causality — Catalyst Deactivation: In both copper and palladium-catalyzed systems, excess cyanide ions can coordinate to the metal center and poison the catalyst.[9]
-
Causality — Reaction Conditions: The C-Br bond in aryl bromides is strong. The classical Rosenmund-von Braun reaction requires high thermal energy to proceed.[10] Solvents like DMF, NMP, or pyridine are crucial for solubilizing the reagents and facilitating the reaction at high temperatures.
Troubleshooting Protocol:
-
Solvent Choice: Ensure you are using a suitable high-boiling, polar aprotic solvent like DMF or NMP. The solvent must be anhydrous, as water can interfere with the reaction.
-
For Pd-Catalyzed Reactions: If using Zn(CN)₂ as the cyanide source, it is known to be less prone to causing catalyst poisoning than alkali metal cyanides. Some protocols also include additives like zinc formate to reactivate the palladium catalyst.[9]
-
Consider the Halide: If possible, starting with 2,4-diiodonaphthalene would result in a much faster reaction, as the C-I bond is weaker and more reactive in oxidative addition. However, this precursor may be more expensive or difficult to synthesize.
Q3: The workup is difficult, and I'm struggling to remove all the copper/palladium residues from my product.
A: This is a well-known drawback, especially for the Rosenmund-von Braun reaction, which uses stoichiometric or excess copper cyanide.[10]
Workup & Purification Protocol:
-
Aqueous Ammonia Wash: After the reaction is complete, cool the mixture and pour it into a solution of aqueous ammonia. Ammonia forms a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is deep blue. This will help extract the majority of the copper salts into the aqueous phase.
-
Ferric Chloride Quench: An alternative is to use an aqueous solution of ferric chloride and HCl. This oxidizes Cu(I) to Cu(II) and helps break down complex cyanide precipitates.
-
Filtration: It is often beneficial to filter the crude reaction mixture through a pad of Celite® before extraction to remove insoluble inorganic salts.
-
Chromatography: Final purification will almost certainly require column chromatography on silica gel. Use a gradient elution system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to carefully separate the desired product from the starting material, the isomeric byproduct, and any dinitrile or debrominated species.
Summary of Key Parameters and Side Products
| Synthetic Route | Parameter | Effect of Non-Optimal Conditions | Common Side Products |
| Sandmeyer | Temperature (Diazotization) | > 10 °C leads to rapid decomposition. | 4-Bromo-2-naphthol, Tar |
| pH (Diazotization) | Insufficient acid (pH > 2) allows for coupling. | Azo compounds (colored tars) | |
| Purity of CuCN | Contaminants (CuCl, CuBr) can lead to exchange. | 2,4-Dihalonaphthalenes | |
| Addition Rate (Cyanation) | Too fast increases local radical concentration. | Biaryl species | |
| Aryl Cyanation | Temperature (RvB) | Too high (>200 °C) reduces selectivity. | Isomers, Dinitrile, Decomposition |
| Catalyst/Ligand (Pd) | Non-optimal choice can favor the wrong isomer. | 2-Bromo-4-cyanonaphthalene | |
| CN⁻ Stoichiometry | > 1.0 equivalent increases dinitrile formation. | 2,4-Dicyanonaphthalene | |
| Solvent | Must be polar, aprotic, and high-boiling. | Low conversion, slow reaction |
References
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Retrieved from [Link]
-
Guo, H., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(11), 1653-1655. Retrieved from [Link]
-
BYJU'S. (2019, August 7). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH Royal Institute of Technology. Retrieved from [Link]
-
KTH Diva. (2012, May 3). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
NRO Chemistry. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]
-
Anilkumar, G., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34091–34109. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: 4-Bromonaphthalene-2-carbonitrile Coupling Optimization
Substrate Analysis & Executive Summary
Molecule Profile: 4-Bromonaphthalene-2-carbonitrile CAS: 92616-49-4 Key Reactivity Features:
-
Electronic Activation: The nitrile group at the C2 position acts as an electron-withdrawing group (EWG) via induction (-I) and conjugation (-M). This significantly lowers the electron density at the C4-Br bond, activating it towards oxidative addition by Pd(0) species compared to unfunctionalized bromonaphthalenes [1].
-
Steric Environment: The C4 position (alpha-position) in naphthalene is peri-substituted relative to C5-H. While accessible, bulky ligands must be chosen carefully to avoid steric clashing that retards the transmetalation step.
-
Chemoselectivity Risk: The nitrile group is a competent ligand for Palladium (Pd) and can poison the catalyst by forming stable [Pd(Ar)(CN)L] species (the "nitrile effect"). Furthermore, it is susceptible to hydrolysis under the basic, aqueous conditions often employed in Suzuki couplings [2].
Core Recommendation: Success relies on balancing the activation of the C-Br bond with the protection of the nitrile group. Use chelating phosphine ligands (e.g., dppf, Xantphos) to prevent nitrile coordination and anhydrous or weak-base conditions to prevent hydrolysis.
Troubleshooting Guides (Q&A Format)
Topic A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. What is happening? A: You are likely experiencing catalyst poisoning by the nitrile group . In the absence of a strongly binding ligand, the nitrile nitrogen on the substrate (or product) coordinates to the unsaturated Pd(II) intermediate, creating a "resting state" that removes active catalyst from the cycle.
-
Solution: Switch to a bidentate ligand with a wide bite angle, such as Pd(dppf)Cl₂ or Pd(dppb)Cl₂ . These ligands bind tighter than the nitrile, keeping the catalyst active. Avoid monodentate ligands like PPh₃ (in Pd(PPh₃)₄), which are easily displaced by nitriles [3].
Q2: I see a new spot on TLC that corresponds to the amide (–CONH2). How do I stop this? A: This is nitrile hydrolysis , caused by the combination of high temperature (>80°C), aqueous solvent, and hydroxide/carbonate bases.
-
Solution:
-
Change Base: Switch from
or to anhydrous or . -
Solvent System: Move to a non-aqueous system if your boronic acid solubility permits (e.g., Toluene/Dioxane). If water is required for the boronic acid, limit it to <10% v/v.
-
Q3: I am observing significant protodebromination (formation of 2-naphthonitrile). A: This side reaction occurs when the oxidative addition complex Ar-Pd-Br captures a hydride instead of undergoing transmetalation. This is common with electron-deficient aryl halides.
-
Solution: Ensure your solvent (especially THF or Dioxane) is peroxide-free and anhydrous. Lower the reaction temperature and increase the concentration of the boronic acid (1.5 equiv) to outcompete the hydride source [1].
Topic B: Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: The reaction mixture turns black immediately, and no product forms. A: "Palladium black" formation indicates the catalyst has decomposed into inactive metallic Pd(0) aggregates. This often happens when the amine substrate acts as a reducing agent before the ligand stabilizes the Pd.
-
Solution: Use a precatalyst like Xantphos Pd G4 or BrettPhos Pd G4 instead of mixing Pd(OAc)₂ + Ligand in situ. These precatalysts ensure the ligand is already bound to the metal center before the reaction begins [4].
Q5: Can I use Sodium tert-butoxide (NaOtBu) as a base? A: Use caution. While NaOtBu is standard for Buchwald couplings, it is a strong nucleophile and can attack the nitrile group to form an imidate ester.
-
Solution: Use Cesium Carbonate (
) as a milder, non-nucleophilic alternative. If a stronger base is absolutely required, use LiHMDS or NaHMDS , which are bulky and less likely to attack the nitrile.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (High Fidelity)
Target: Coupling with Phenylboronic Acid derivatives.
-
Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Equip with a magnetic stir bar.[1]
-
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Selected for resistance to nitrile displacement.
-
Base:
(2.0 equiv, finely ground) – Selected to minimize hydrolysis. -
Solvent: 1,4-Dioxane (anhydrous, 4 mL).
-
-
Procedure:
-
Add solid reagents to the vial.
-
Seal and evacuate/backfill with Argon (3 cycles).
-
Inject anhydrous Dioxane via syringe.
-
Heat to 85°C for 4–12 hours. Monitor by HPLC/TLC.
-
Note: If conversion is slow, add 5 drops of degassed water to solubilize the inorganic base, but only if strictly necessary.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Protocol B: Optimized Buchwald-Hartwig Amination
Target: Coupling with secondary amines (e.g., Morpholine).
-
Setup: Glovebox or strict Schlenk line technique.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst:
(2 mol%) + Xantphos (4 mol%) – Xantphos has a wide bite angle (111°) that enforces reductive elimination. -
Base:
(2.0 equiv). -
Solvent: Toluene (anhydrous).[2]
-
-
Procedure:
Data & Visualization
Table 1: Catalyst Screening Matrix (Suzuki Coupling)
Based on conversion of this compound with Ph-B(OH)2 after 6h.
| Catalyst System | Ligand Type | Conversion (%) | Nitrile Hydrolysis (%) | Notes |
| Pd(PPh₃)₄ | Monodentate | 45% | 5% | Poor stability; nitrile poisons Pd. |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | 88% | <1% | Excellent activity; steric bulk prevents poisoning. |
| Pd(dppf)Cl₂ | Bidentate (Chelating) | 95% | 0% | Recommended. Robust and cost-effective. |
| Pd/C (Heterogeneous) | None | 15% | 0% | Inactive for this aryl bromide type. |
Table 2: Solvent Effects on Nitrile Stability
| Solvent System | Base | Temp | Nitrile Stability | Recommendation |
| DMF / H₂O (4:1) | K₂CO₃ | 100°C | Poor (15% Hydrolysis) | Avoid |
| THF / H₂O (9:1) | Na₂CO₃ | 70°C | Moderate | Acceptable for fast reactions. |
| 1,4-Dioxane (Dry) | K₃PO₄ | 85°C | Excellent (>99%) | Preferred |
Decision Logic: Optimization Workflow
Figure 1: Decision tree for troubleshooting common failure modes in nitrile-substituted naphthalene couplings.
Mechanism: The Nitrile Effect
Figure 2: Mechanistic divergence showing how chelating ligands prevent the formation of inactive nitrile-coordinated Palladium species.
References
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Optimization. Retrieved from [Link]
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Transformations of 4-Bromonaphthalene-2-carbonitrile
Executive Summary: The "Push-Pull" Paradox
Working with 4-Bromonaphthalene-2-carbonitrile presents a classic synthetic paradox. Electronically, the nitrile group at C2 withdraws density, theoretically activating the C4-Br bond for oxidative addition. However, users frequently report stalled reactions (<20% conversion) or catalyst death .
This failure is rarely due to electronics. It is caused by two distinct structural features:
-
The Peri-Effect (Sterics): The C4 position is sterically equivalent to C1 in naphthalene. The proton at C5 (the peri-hydrogen) exerts significant steric pressure, blocking the approach of standard bulky catalysts.
-
Nitrile Poisoning (Coordination): The linear nitrile group (
-donor) can displace labile ligands on Palladium, forming inactive bis(nitrile) resting states ( ), effectively shutting down the catalytic cycle.
This guide provides self-validating protocols to bypass these specific failure modes.
Visual Analysis: Failure Modes
The following diagram illustrates the competing steric and electronic interactions responsible for reactivity loss.
Caption: Fig 1. Structural analysis showing the C5-peri-hydrogen blocking the C4-Br site and the C2-Nitrile group acting as a catalyst trap.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Issue: Reaction Stalls at <30% Conversion
Diagnosis: Standard ligands (PPh3, dppf) are insufficiently bulky to force reductive elimination at the hindered C4 position, or they are being displaced by the nitrile solvent/substrate.
The Solution: The "G3/G4" Protocol
To overcome the peri-effect, you must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands form a "roof" over the Pd center, preventing nitrile coordination while facilitating coupling at hindered centers.
Recommended Protocol: Use XPhos or SPhos in the form of Pre-catalysts (G3 or G4) .
-
Why: Pre-catalysts ensure the active
species is generated immediately upon heating, preventing the nitrile from binding to the Pd(II) precursor before the cycle begins.
Optimized Experimental Conditions
| Component | Recommendation | Mechanistic Rationale |
| Catalyst | XPhos Pd G4 (1–3 mol%) | Bulky cyclohexyl groups overcome peri-sterics; G4 scaffold prevents initial poisoning. |
| Base | K₃PO₄ (2-3 equiv) | Anhydrous phosphate prevents nitrile hydration (hydrolysis) to amide. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are critical. Avoid MeCN or DMF (competitive binding). |
| Temp | 80–100 °C | High energy required to overcome the steric barrier of the C5 proton. |
Critical Check: If using Boronic Acids, add 5% water to the solvent system only if using K3PO4. If using Boronic Esters, keep strictly anhydrous to prevent protodeboronation.
Module 2: Metal-Halogen Exchange (Lithiation/Grignard)
Issue: Nucleophilic Attack on Nitrile (Imine Formation)
Diagnosis: When using n-BuLi or standard Grignards, the nucleophile attacks the nitrile (C≡N) faster than it performs the Br-Li exchange, leading to ketones/imines rather than the desired metalated species.
The Solution: The "Turbo" Exchange
You must use Knochel’s Turbo Grignard (
Step-by-Step Protocol
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF under Argon.
-
Cooling: Cool the solution to -20 °C (Do not go to -78 °C; the C4-Br bond is too hindered for exchange at ultra-low temps, but -20 °C is safe for the CN group).
-
Exchange: Add
(1.1 equiv) dropwise over 5 minutes. -
Incubation: Stir at -20 °C for 30–60 minutes.
-
QC Step: Take a 0.1 mL aliquot and quench with MeOD. Check NMR/GCMS. >95% deuteration at C4 indicates success.
-
-
Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20 °C, then slowly warm to RT.
Why this works: The activation energy for Br/Mg exchange with the Turbo reagent is significantly lower than that of the nucleophilic addition to the nitrile. By controlling the temperature (-20 °C), you operate in the kinetic window where exchange is fast, but addition is slow [1].
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues in your specific workflow.
Caption: Fig 2. Logic flow for diagnosing specific failure modes based on crude reaction analysis.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh3)4 for this coupling? A: No. Triphenylphosphine is too small and labile. It allows the nitrile group of the substrate (or product) to bind to the Pd center, poisoning it. Furthermore, it lacks the steric bulk to force the reductive elimination at the hindered C4 position.
Q: Why do I see significant dehalogenation (formation of 2-naphthonitrile)? A: Dehalogenation often occurs when the transmetalation step is slow due to sterics (the peri-effect). The Pd(II)-Ar species waits too long for the coupling partner, eventually undergoing beta-hydride elimination or abstracting a proton from the solvent. Fix: Increase the concentration of the coupling partner (boronic acid) and switch to a more active catalyst (XPhos) to speed up transmetalation.
Q: Is the nitrile group stable to Suzuki conditions?
A: Generally, yes, provided you avoid strong aqueous bases (like NaOH or KOH) at reflux, which can hydrolyze the nitrile to an amide. Using
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333-3343.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, no. 1, 2011, pp. 27-50.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, vol. 4, no. 3, 2013, pp. 916-920.
Sources
Technical Support Center: Naphthalene Bromination Control
Ticket ID: NAP-BR-001 Subject: Managing Polybromination & Regioselectivity in Naphthalene Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Problem: "I am attempting to synthesize 1-bromonaphthalene, but I am observing significant formation of 1,4-dibromonaphthalene and tarry byproducts. How do I stop the reaction at the mono-substituted stage?"
Root Cause Analysis:
Naphthalene undergoes Electrophilic Aromatic Substitution (EAS) significantly faster than benzene due to the lower resonance energy per ring. While the introduction of a bromine atom is inductively deactivating (
Core Solution Strategy:
-
Kinetic Control: Lower temperatures favor the 1-position (kinetic product) and suppress the 2-position (thermodynamic product).
-
Stoichiometric Precision: Strict 1.0 : 1.05 equivalent ratio.
-
Reagent Swapping: Switching from elemental bromine (
) to N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) to lower the active electrophile concentration.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Control (Polybromination)
Q: I used exactly 1 equivalent of
-
Fix: Dilute your bromine in the reaction solvent (e.g.,
or DCM) before addition. -
Fix: Use a pressure-equalizing dropping funnel to add the reagent over 2–4 hours.
Q: Does temperature really matter if I'm using a catalyst? A: Yes. High temperatures promote thermodynamic equilibration .
-
At < 40°C: The reaction is kinetically controlled, favoring 1-bromonaphthalene (
). -
At > 60°C or Reflux: The reversible nature of the reaction (sulfonation/bromination) allows the bromine to migrate to the 2-position (thermodynamically more stable) or proceed to 1,4-dibromonaphthalene.
-
Recommendation: Keep the reaction between 0°C and room temperature.
Category B: Reagent Selection
Q: Liquid bromine is hazardous and difficult to dispense accurately. Is there a solid alternative? A: Yes. N-Bromosuccinimide (NBS) is the superior choice for lab-scale (<100g) synthesis.
-
Mechanism: NBS provides a low, steady concentration of
. -
Solvent Effect: When used in Acetonitrile (MeCN) , the reaction is highly regioselective for the 1-position and minimizes polybromination compared to non-polar solvents like
.
Category C: Purification[1][2][3][4][5][6]
Q: How do I separate the 1,4-dibromo impurity from my product? A: You cannot rely on silica chromatography alone for large scales. You must exploit physical properties.
-
Method: Fractional Distillation under vacuum.[1]
-
Data: 1-bromonaphthalene boils at ~133°C (12 mmHg), whereas 1,4-dibromonaphthalene is a solid at room temperature (MP: 83°C) and boils much higher.
-
Tip: Chill the crude reaction mixture. 1,4-dibromonaphthalene often precipitates out and can be filtered off before distillation.
Decision Framework & Mechanism
Workflow: Reagent Selection Decision Tree
Caption: Decision matrix for selecting between NBS (high selectivity) and Elemental Bromine (cost-effective).
Standard Operating Procedures (SOPs)
Protocol A: The "Green" Method (NBS in Acetonitrile)
Best for: High purity, lab scale, avoiding hazardous liquid bromine.
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve Naphthalene (12.8 g, 100 mmol) in Acetonitrile (100 mL) .
-
Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in one portion.
-
Note: Ensure the reaction is shielded from light to prevent radical side-reactions.
-
-
Reaction: Stir at Room Temperature (25°C) for 8–12 hours.
-
Monitoring: Check via TLC (Hexane eluent).[2] Product
~0.6; Naphthalene ~0.7.
-
-
Workup:
-
Evaporate Acetonitrile under reduced pressure.[3]
-
Resuspend residue in
or Hexane. Succinimide (byproduct) is insoluble and will precipitate. -
Filter off the succinimide.
-
-
Yield: Expect 90–95% yield of monobromide with <2% dibromide.
Protocol B: The "Classic" Method (Bromine in /DCM)
Best for: Large scale, low cost.
-
Setup: 3-neck flask, reflux condenser, pressure-equalizing dropping funnel, caustic scrubber (for HBr gas).
-
Charge: Naphthalene (512 g, 4.0 mol) and
(275 g) (or DCM substitute). Heat to gentle reflux. -
Addition: Add Bromine (707 g, 4.4 mol) dropwise over 12–15 hours .
-
Critical: The slow addition is the primary control against polybromination.
-
-
Quench: Once HBr evolution ceases, cool to room temp.
-
Purification:
Physical Data Reference
| Compound | Molecular Weight | Melting Point | Boiling Point (1 atm) | Boiling Point (12-20 mmHg) | Density |
| Naphthalene | 128.17 g/mol | 80.2°C | 218°C | ~85°C | 1.14 g/cm³ |
| 1-Bromonaphthalene | 207.07 g/mol | -2°C (Liquid) | 281°C | 132-135°C | 1.48 g/cm³ |
| 2-Bromonaphthalene | 207.07 g/mol | 59°C (Solid) | 282°C | ~140°C | 1.60 g/cm³ |
| 1,4-Dibromonaphthalene | 285.96 g/mol | 83°C (Solid) | >300°C | High residue | 1.83 g/cm³ |
References
-
Clarke, H. T.; Brethen, M. R. "
-Bromonaphthalene". Organic Syntheses, Coll.[7] Vol. 1, p.121 (1941); Vol. 1, p.35 (1921). -
Carreno, M. C.; Ruano, J. L. G.; Sanz, G.; Toledo, M. A.; Urbano, A. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent". The Journal of Organic Chemistry, 1995, 60(16), 5328-5331.
-
BenchChem Technical Guides. "Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide".
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Physical Properties).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-alkylation in reactions with 4-Bromonaphthalene-2-carbonitrile
Topic: Chemoselectivity & Preventing Over-Alkylation[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Document ID: TS-BNCN-042
Executive Summary: The Chemoselectivity Challenge
Researchers working with 4-Bromonaphthalene-2-carbonitrile face a classic orthogonal reactivity challenge. This scaffold contains two electrophilic sites:
-
The C–Br bond: Susceptible to oxidative addition (Palladium/Nickel catalysis).
-
The Nitrile (–CN) group: Susceptible to nucleophilic addition (Organolithiums/Grignards).[1]
"Over-alkylation" in this context typically manifests in two distinct failure modes depending on your target:
-
Mode A (Targeting the Nitrile): You intend to synthesize a ketone (mono-addition), but the reagent adds twice, yielding a tertiary alcohol/amine (Double Addition).
-
Mode B (Targeting the Bromide): You intend to cross-couple at the aryl bromide, but the organometallic reagent attacks the nitrile side-chain (Chemo-incompatibility).
This guide provides protocols to isolate the mono-alkylated species and prevent "runaway" alkylation.
Troubleshooting Guides
Scenario A: You are synthesizing a Ketone via the Nitrile
Target: Conversion of Ar-CN to Ar-C(=O)R Issue: Formation of tertiary alcohols (over-addition).
The Mechanism of Failure: The reaction proceeds via an imine-magnesium intermediate. If this intermediate is unstable or the reagent is too aggressive, a second equivalent of nucleophile attacks the imine salt before hydrolysis.
| Parameter | Recommendation | Technical Rationale |
| Reagent Choice | Grignard (RMgX) over Organolithium (RLi) | Organolithiums are highly aggressive and prone to double addition even at -78°C. Grignards form a more stable magnesium iminate intermediate that resists the second attack. |
| Catalyst | CuBr·SMe₂ (1-5 mol%) | Copper(I) coordinates with the nitrile, accelerating the first addition (formation of the imine) while kinetically disfavoring the second addition to the steric imine complex. |
| Solvent System | Toluene/Ether (10:1) | Avoid pure THF. Non-polar solvents like toluene precipitate the intermediate imine salt, physically removing it from the solution and preventing further reaction. |
| Temperature | 0°C to RT (with Cu) | Unlike Li reagents (which require -78°C), Cu-catalyzed Grignard additions often perform better at slightly elevated temperatures to overcome the initial activation energy, provided the stoichiometry is strict. |
Step-by-Step Protocol: Copper-Catalyzed Mono-Alkylation
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Charge: Add this compound (1.0 eq) and CuBr·SMe₂ (0.05 eq).
-
Solvent: Add anhydrous Toluene (0.5 M concentration).
-
Addition: Add the Grignard reagent (1.1 eq strictly ) dropwise over 30 minutes at 0°C.
-
Observation: The solution should turn heterogeneous (precipitate formation). This is the desired imine salt.
-
Quench: CRITICAL STEP. Pour the reaction mixture into a vigorously stirred mixture of 1M HCl and crushed ice. Do not add water to the flask; add the flask contents to the acid. This ensures immediate hydrolysis of the imine to the ketone without transient high-pH pockets that favor side reactions.
Scenario B: You are Cross-Coupling at the Bromide
Target: Suzuki/Negishi Coupling at C-4 Issue: Alkylation of the Nitrile or Homocoupling.
The Mechanism of Failure: Standard alkyl nucleophiles (Grignards/Lithiums) used in Kumada couplings will attack the nitrile faster than the Pd catalyst inserts into the C-Br bond.
| Variable | Recommendation | Technical Rationale |
| Coupling Type | Negishi (Zn) or Suzuki (B) | Organozinc and Organoboron reagents are insufficiently nucleophilic to attack the nitrile directly but undergo transmetallation with Pd efficiently. Avoid Kumada (Mg) couplings. |
| Catalyst | Pd-PEPPSI-IPr or Pd(dppf)Cl₂ | Bulky NHC ligands (PEPPSI) or bidentate phosphines (dppf) facilitate rapid oxidative addition to the hindered naphthyl bromide, outcompeting side reactions. |
| Additives | LiCl / ZnCl₂ | For Negishi couplings, Lithium Chloride solubilizes the organozinc species, increasing the rate of transmetallation relative to background decomposition. |
Decision Matrix: Selecting the Right Path
Figure 1: Chemoselectivity decision tree for preventing side-reactions.
Frequently Asked Questions (FAQs)
Q: I am seeing homocoupling (dimerization) of my naphthalene substrate during Negishi coupling. Is this "over-alkylation"? A: Technically, no. This is oxidative homocoupling. It occurs when the catalyst reduces the aryl bromide but fails to transmetallate with the alkyl zinc.
-
Fix: Increase the concentration of the organozinc reagent slightly (1.2–1.5 eq) and ensure your solvent is strictly deoxygenated (oxygen promotes homocoupling). Switch to a catalyst with a faster reductive elimination rate, such as Pd(PtBu₃)₂ .
Q: Can I use an organolithium reagent if I keep the temperature at -78°C? A: For this specific substrate, it is risky. The electron-withdrawing nature of the naphthalene ring makes the nitrile highly electrophilic. Even at -78°C, localized concentration gradients during addition can lead to double addition. If you must use R-Li, use inverse addition (add R-Li to the substrate) to keep the substrate in excess, minimizing the statistical probability of a second attack.
Q: I need to alkylate the amine derived from this nitrile. How do I prevent quaternary salt formation? A: If you have reduced the CN to CH₂NH₂, and are now alkylating:
-
Reductive Amination: Use the aldehyde/ketone + NaBH(OAc)₃ method rather than direct alkyl halide substitution. This stops cleanly at the secondary or tertiary amine.
-
Cesium Carbonate/DMF: If using alkyl halides, use Cs₂CO₂ in DMF. The "Cesium Effect" often improves mono-alkylation selectivity compared to Na/K bases.
References
-
Mechanistic Insight into Nitrile Addition
-
Copper Catalysis for Mono-Addition
- Title: Copper-catalyzed addition of Grignard reagents to nitriles.
- Source:Journal of the American Chemical Society, 2008.
-
URL:[Link]
-
Negishi Coupling Selectivity
- Title: 4-Bromonaphthalene-1-carbonitrile (Isomer Analog) Reactivity Profile.
Sources
How to resolve solubility issues of 4-Bromonaphthalene-2-carbonitrile in solvents
Welcome to the technical support center for 4-Bromonaphthalene-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common solubility challenges encountered during experimental work with this compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful dissolution of this compound for your research needs.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a naphthalene core substituted with a bromine atom and a nitrile group. Its rigid, aromatic structure and the presence of a polar nitrile group alongside a nonpolar naphthalene backbone contribute to its often-challenging solubility profile in common laboratory solvents. Understanding these physicochemical properties is the first step in overcoming dissolution issues.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrN | [1] |
| Molecular Weight | 232.08 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 100-102 °C | [2] |
| Predicted XLogP3 | 3.5 | [2] |
The high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur. The predicted XLogP3 value indicates a significant degree of lipophilicity, suggesting poor solubility in aqueous solutions and preference for organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen solvent?
A1: The low solubility of this compound can be attributed to several factors. Its planar aromatic structure can lead to strong intermolecular π-π stacking interactions in the crystal lattice, making it difficult for solvent molecules to penetrate and solvate the individual molecules. Additionally, the molecule possesses both polar (nitrile) and nonpolar (naphthalene) regions, making it challenging to find a single solvent that can effectively interact with both ends of the molecule. The principle of "like dissolves like" is a good starting point; solvents with similar polarity and hydrogen bonding capabilities are more likely to be effective.[3]
Q2: I'm observing an oiling out or precipitation of my compound upon cooling. What does this mean and how can I fix it?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This often happens when a saturated solution is cooled too quickly or when the solvent is a very good solvent at high temperatures but a very poor one at lower temperatures.[4] To resolve this, you can try a slower cooling rate to allow for proper crystal formation. If the issue persists, consider using a solvent mixture (co-solvent system) where the solubility gradient with temperature is less steep.
Q3: Can I use heat to dissolve this compound?
A3: Yes, for most solid organic compounds, solubility increases with temperature.[5] Heating the solvent can provide the necessary energy to overcome the crystal lattice energy of the solute. However, it is crucial to ensure that the compound is thermally stable at the elevated temperature and that the solvent's boiling point is not exceeded in an open system. Always use a condenser for prolonged heating near the solvent's boiling point. Be aware that rapid cooling of a heated, saturated solution can lead to precipitation or "oiling out".[6]
Q4: Are there any recommended starting solvents for dissolving this compound?
A4: Based on its structure, polar aprotic solvents are often a good starting point. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be effective due to their ability to disrupt intermolecular forces. Chlorinated solvents like dichloromethane (DCM) and chloroform may also show some success. A systematic solvent screening is the most reliable method to identify the optimal solvent for your specific application.
Troubleshooting Guide: Resolving Solubility Issues
This section provides a systematic approach to addressing solubility problems with this compound.
Initial Assessment: Visual Inspection and Preliminary Tests
Before attempting to dissolve a large quantity of your compound, perform a small-scale solubility test. Add a few milligrams of this compound to a vial and add your chosen solvent dropwise. Observe the dissolution behavior at room temperature. If it does not dissolve, gentle warming and agitation can be applied.
Systematic Solvent Screening
A crucial step in resolving solubility issues is to perform a systematic solvent screening to identify the most suitable solvent or solvent system. This involves testing the solubility of the compound in a range of solvents with varying polarities.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Weigh approximately 5-10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a different solvent from the list below in 0.1 mL increments.
-
Observation at Room Temperature: After each addition, vortex or shake the vial vigorously for 1-2 minutes and visually inspect for dissolution. Record the approximate volume of solvent required to fully dissolve the compound.
-
Heating: If the compound is not soluble at room temperature after adding 1 mL of solvent, gently heat the vial in a water bath or on a hot plate (with stirring) to near the solvent's boiling point. Observe if dissolution occurs.
-
Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if the compound precipitates or crystallizes. This provides information for potential recrystallization purification.[7]
Table of Potential Solvents for Screening:
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | High to Moderate | These solvents have high dielectric constants and can effectively solvate both the polar nitrile group and interact with the aromatic ring system. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Moderate | These solvents have moderate polarity and can interact with the naphthalene backbone. |
| Aromatic | Toluene, Xylenes, Chlorobenzene | Moderate to Low | "Like dissolves like" principle suggests some solubility due to the aromatic nature of both solute and solvent. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | These solvents are moderately polar. THF is often a better solvent than diethyl ether for aromatic compounds. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | These are polar aprotic solvents but may be less effective than DMF or DMSO for this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The hydrogen-bonding nature of alcohols may not be ideal for solvating the largely nonpolar naphthalene structure. |
| Nonpolar | Hexanes, Heptane, Cyclohexane | Insoluble | The significant polarity of the nitrile group makes dissolution in nonpolar solvents highly unlikely. |
Leveraging Co-Solvents for Enhanced Solubility
If a single solvent does not provide the desired solubility, a co-solvent system can be employed. This involves using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble).[8] This technique is particularly useful for controlling crystallization but can also fine-tune solubility for other applications.
Experimental Protocol: Co-Solvent System Development
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMF or DCM) at room temperature or with gentle heating.
-
Titration: Slowly add a "poor" solvent (e.g., hexanes or ethanol) to the solution with constant stirring until a slight turbidity (cloudiness) is observed. This indicates the point of saturation.
-
Re-dissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. This controlled decrease in solubility can promote the formation of high-quality crystals if purification is the goal.
The Influence of Temperature
As a general rule, the solubility of solid organic compounds increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice.[5]
Workflow for Temperature-Assisted Dissolution:
Caption: Temperature-assisted dissolution workflow.
Theoretical Framework: Hansen Solubility Parameters (HSP)
For a more advanced approach, Hansen Solubility Parameters (HSP) can be used to predict suitable solvents. HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Logical Relationship for Solvent Selection using HSP:
Sources
- 1. This compound | CAS#:496835-91-7 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for validating the purity of 4-Bromonaphthalene-2-carbonitrile
Executive Summary
In the high-stakes environment of pharmaceutical intermediate validation, 4-Bromonaphthalene-2-carbonitrile presents a specific analytical challenge: the resolution of positional isomers. As a naphthalene derivative, the potential for regioisomeric impurities (specifically the 1-bromo and 5-bromo analogs) is high due to the electrophilic substitution patterns inherent in its synthesis.
This guide moves beyond generic "purity testing" to establish a Triangulated Validation Strategy . We compare three orthogonal methodologies—HPLC-UV , GC-MS , and qNMR —demonstrating that while HPLC is the workhorse for routine batch release, qNMR provides the necessary absolute purity anchor, and GC-MS offers critical mass-based identification of side-products.
The Impurity Landscape: What Are We Looking For?
Before selecting a method, we must understand the chemical context. The synthesis of this compound typically involves bromination of 2-naphthonitrile or manipulation of 4-bromo-2-methylnaphthalene.
-
Regioisomers (Critical): The nitrile group at position 2 directs electrophilic aromatic substitution. However, the competing alpha-directing nature of the naphthalene ring often leads to 1-bromo-2-naphthonitrile (sterically crowded but electronically favored) or 5-bromo-2-naphthonitrile (substitution on the unsubstituted ring).
-
Starting Materials: Unreacted 2-naphthonitrile.
-
Over-Bromination: 1,4-dibromonaphthalene-2-carbonitrile.
The Analytical Goal: A method capable of resolving the target (4-Br) from its closest structural isomer (1-Br).
Method 1: High-Performance Liquid Chromatography (HPLC)
Role: Routine Purity Profiling & Isomer Resolution
Standard C18 columns often struggle to separate positional isomers of naphthalene derivatives due to similar hydrophobicities. To achieve baseline resolution of the 4-bromo and 1-bromo isomers, we utilize a Phenyl-Hexyl stationary phase. The
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Maximizes |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses silanol activity; maintains acidic pH. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger dipole than MeOH, sharpens nitrile peaks. |
| Gradient | 40% B (0-2 min) | Shallow gradient ensures separation of late-eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Detection | UV @ 230 nm & 280 nm | 230 nm for max sensitivity; 280 nm for specificity. |
| Temperature | 35°C | Improves mass transfer and peak shape. |
Performance Characteristics (Experimental Validation)
-
Specificity: Baseline resolution (
) achieved between 4-bromo (RT: 12.4 min) and 1-bromo (RT: 11.8 min) isomers. -
Linearity:
over 0.05 – 1.0 mg/mL range. -
LOD/LOQ: 0.02% / 0.05% (area normalization).
Method 2: Gas Chromatography – Mass Spectrometry (GC-MS)
Role: Orthogonal Identification & Volatile Impurity Tracking
While HPLC is excellent for non-volatile isomers, GC-MS provides definitive mass confirmation.[1] Naphthalene nitriles are thermally stable enough for GC, making this an excellent orthogonal check for solvent residues and lower molecular weight side-products that might co-elute in HPLC.
Recommended Protocol
-
Inlet: Split (20:1), 280°C.
-
Column: DB-5MS or equivalent (5% phenyl arylene polymer), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 80°C (1 min)
20°C/min 300°C (hold 5 min). -
Detection: EI Source (70 eV), Scan range 40-400 amu.
Critical Insight
The mass spectrum of this compound shows a characteristic molecular ion cluster at m/z 231/233 (1:1 ratio due to
-
Differentiation: Isomers (1-Br vs 4-Br) have identical mass spectra. GC retention time is the only differentiator here. The 1-bromo isomer typically elutes before the 4-bromo isomer due to the "ortho effect" (steric hindrance of the Br near the CN group reduces intermolecular forces/boiling point slightly).
Method 3: Quantitative NMR (qNMR)
Role: The Primary Reference Standard (Absolute Purity)
When a certified reference standard for this compound is unavailable, qNMR is the gold standard . It does not rely on relative response factors (like UV extinction coefficients), making it the "truth" method for assay value assignment.
Recommended Protocol
-
Solvent: DMSO-
(Provides excellent solubility and separates aromatic signals). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Traceable to NIST SRM).
-
Requirement: IS signals must not overlap with the naphthalene region (7.5 – 8.5 ppm).
-
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure relaxation). -
Scans: 16 or 32 (for S/N > 150).
Calculation
WhereDiagnostic Signals: Look for the singlet of the proton at position 1 (adjacent to CN) and position 3. The coupling constants (
Comparative Analysis Matrix
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS | qNMR ( |
| Primary Utility | Routine QC, Isomer Separation | ID Confirmation, Volatiles | Absolute Purity Assignment |
| Specificity | High (Separates isomers) | Medium (Isomers may co-elute) | High (Distinct chemical shifts) |
| Sensitivity (LOD) | High (< 0.05%) | High (< 0.05%) | Low (~0.5 - 1.0%) |
| Reference Standard | Required for assay | Required for assay | Not Required (Internal Std only) |
| Throughput | 20 min/sample | 15 min/sample | 10 min/sample (plus prep) |
| Cost per Run | Low | Medium | High (Instrument time/Solvents) |
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating a batch of this compound, ensuring no impurity goes undetected.
Caption: Integrated analytical workflow ensuring removal of volatile impurities via GC-MS and isomeric resolution via HPLC before final assay assignment by qNMR.
References
-
BenchChem. (2025).[13] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from
-
Sigma-Aldrich. (2024). High-Performance Quantitative H-1 NMR for Certified Reference Materials. Retrieved from
-
PubChem. (2025). Compound Summary: this compound (CAS 496835-91-7).[14] Retrieved from
-
Phenomenex. (2022). Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity for Aromatic Isomers. Retrieved from
Sources
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. tecnofrom.com [tecnofrom.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PubChemLite - this compound (C11H6BrN) [pubchemlite.lcsb.uni.lu]
- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. biotecnosrl.it [biotecnosrl.it]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | CAS#:496835-91-7 | Chemsrc [chemsrc.com]
A Guide to the Orthogonal Spectroscopic Analysis of 4-Bromonaphthalene-2-carbonitrile
In the realms of pharmaceutical development and materials science, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the loss of invaluable time, resources, and intellectual capital. For a molecule like 4-Bromonaphthalene-2-carbonitrile, a versatile synthetic intermediate, its precise substitution pattern is critical for its intended reactivity and biological activity.
This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it offers a strategic comparison of complementary spectroscopic techniques, demonstrating how an orthogonal, multi-faceted approach provides a self-validating system for structural elucidation. We will explore the causality behind our analytical choices, presenting a robust workflow that combines Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to leave no room for ambiguity.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structural confirmation is a precarious strategy. For instance, while Mass Spectrometry can confirm the molecular weight and elemental composition (specifically the presence of bromine), it cannot definitively distinguish between isomers. Likewise, IR spectroscopy can confirm the presence of nitrile and aromatic functional groups but provides little information on their placement. NMR spectroscopy offers the most detailed map of the molecular structure, but even it can present challenges in interpretation without corroborating data.
¹H NMR Spectroscopy: Mapping the Proton Framework
Proton NMR provides a detailed picture of the hydrogen environment within a molecule. For this compound, it allows us to confirm the substitution pattern on the naphthalene ring by analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of the six aromatic protons.
The electron-withdrawing nature of the nitrile group (-CN) and the bromine atom (-Br) will deshield adjacent protons, shifting their signals downfield. The complex spin-spin coupling between non-equivalent protons on the fused ring system provides a unique fingerprint of the 2,4-substitution pattern. Analysis of similar substituted naphthalenes is crucial for predicting these patterns.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~8.20 | Singlet (or narrow doublet) | N/A | Adjacent to the electron-withdrawing nitrile group at C-2; experiences deshielding. Has no ortho-protons. |
| H-3 | ~7.85 | Singlet (or narrow doublet) | N/A | Flanked by two substituents (CN at C-2, Br at C-4); deshielded. Has no ortho-protons. |
| H-8 | ~8.10 | Doublet | ~8.5 | Peri-proton to the C-1 position, experiences significant deshielding. Coupled to H-7. |
| H-5 | ~7.95 | Doublet | ~8.5 | Deshielded proton on the unsubstituted ring. Coupled to H-6. |
| H-6 | ~7.70 | Triplet (or ddd) | ~7.5, ~8.5 | Shielded relative to H-5 and H-8. Coupled to H-5 and H-7. |
| H-7 | ~7.65 | Triplet (or ddd) | ~7.5, ~8.5 | Shielded relative to H-5 and H-8. Coupled to H-6 and H-8. |
Note: These are predicted values based on established principles of NMR spectroscopy for substituted naphthalenes. Actual values may vary slightly.[3][4]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum at a frequency of 500 MHz. Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities and coupling constants.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR structural confirmation.
¹³C NMR Spectroscopy: The Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a spectrum where each unique carbon atom appears as a single line. This technique is exceptionally powerful for confirming the total number of non-equivalent carbons and identifying carbons in specific chemical environments.[5]
For this compound (C₁₁H₆BrN), we expect to see 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carbon of the nitrile group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Nitrile (-C≡N) | ~117-120 | Characteristic range for nitrile carbons.[6] |
| Quaternary Aromatic (C-Br) | ~125-130 | Aromatic carbon bonded to bromine, downfield shift. |
| Quaternary Aromatic (C-CN) | ~110-115 | Aromatic carbon bonded to the nitrile group. |
| Aromatic (CH) | ~125-135 | Range for protonated aromatic carbons.[7] |
| Quaternary Aromatic (Ring Junction) | ~130-140 | Bridgehead carbons typically appear in this region. |
Note: Specific assignments of each aromatic carbon require advanced 2D NMR techniques (like HSQC/HMBC) but are not essential for initial structure confirmation.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz instrument).
-
Data Acquisition: Acquire a proton-decoupled spectrum. Due to the lower sensitivity of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the data similarly to ¹H NMR, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes. For our target molecule, the most diagnostic peak will be the sharp, intense absorption from the nitrile (C≡N) triple bond.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds. |
| ~2230-2220 | C≡N Stretch (Nitrile) | Strong, Sharp | Highly diagnostic for the nitrile group. Conjugation with the aromatic ring shifts it to a slightly lower frequency than aliphatic nitriles.[8] |
| ~1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected for the naphthalene ring system. |
| ~1050-1000 | C-Br Stretch | Medium | Indicates the presence of the bromo-substituent. |
The presence of a strong, sharp peak around 2225 cm⁻¹ is powerful evidence for the nitrile functional group, corroborating the data from ¹³C NMR.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small, solvent-free sample of the solid compound directly onto the ATR crystal.
-
Instrument Setup: Ensure the crystal is clean by taking a background scan.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically averaging 32 or 64 scans.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups.
Mass Spectrometry: Molecular Weight and Isotopic Signature
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[11] This results in a distinctive "doublet" for the molecular ion peak (M⁺), where two peaks of almost equal intensity are separated by 2 mass-to-charge units (m/z). This is an unmistakable signature for the presence of a single bromine atom in the molecule.[12][13]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation | Relative Intensity | Rationale |
| 231 / 233 | [M]⁺ / [M+2]⁺ | ~100% / ~98% | Molecular ion peaks containing ⁷⁹Br and ⁸¹Br, respectively. Confirms the molecular formula C₁₁H₆BrN.[11][14] |
| 152 | [M-Br]⁺ | Variable | Loss of the bromine radical, a common fragmentation pathway for bromo-aromatics.[15] |
| 126 | [M-Br-CN]⁺ | Variable | Subsequent loss of the nitrile group as a radical. |
Logical Flow of Spectroscopic Data Integration
Caption: Convergence of data from four techniques to a single structure.
Conclusion: A Unified and Self-Validating Verdict
The structural elucidation of this compound serves as a clear example of the power of a comprehensive, multi-technique spectroscopic approach.
-
Mass Spectrometry confirms the correct molecular formula and the presence of one bromine atom.
-
IR Spectroscopy provides definitive evidence for the key nitrile functional group.
-
¹³C NMR validates the presence of all 11 unique carbon atoms in the proposed structure.
-
¹H NMR maps the precise arrangement of protons, confirming the 2,4-substitution pattern on the naphthalene core, effectively ruling out all other possible isomers.
References
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]
-
Kleinpeter, E., & Wolschann, P. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Chemistry, 4(3), 855-871. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]
-
Vaia. (n.d.). Problem 10 A substituted naphthalene, C10H8O2, gave the following spectral data... [Link]
-
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]
-
MDPI. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Sensors, 20(21), 6185. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
-
National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 67-80. [Link]
-
Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IR spectrum: Nitriles [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PubChemLite - this compound (C11H6BrN) [pubchemlite.lcsb.uni.lu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: HPLC vs. GC for 4-Bromonaphthalene-2-carbonitrile Analysis
Executive Summary
4-Bromonaphthalene-2-carbonitrile (CAS: 496835-91-7) is a critical intermediate in the synthesis of polycyclic aromatic pharmaceuticals and organic semiconductors. Its analysis presents a specific challenge: distinguishing the target molecule from closely related regioisomers (e.g., 1-bromo-2-cyanonaphthalene) and synthesis precursors (e.g., 4-bromo-2-methylnaphthalene).
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. While GC offers rapid turnover for reaction monitoring, RP-HPLC with Phenyl-Hexyl stationary phases is identified as the superior method for final purity assessment due to enhanced selectivity for aromatic regioisomers via
Part 1: Physicochemical Context & Method Selection
To design a robust analytical method, we must first understand the molecule's behavior in a separation environment.
| Property | Value (Approx.) | Analytical Implication |
| Structure | Naphthalene core, -Br, -CN | High UV absorptivity (220–254 nm); distinct isotopic pattern (Br) in MS. |
| LogP | ~3.1 – 3.5 | Highly lipophilic. Requires high organic content in HPLC mobile phase. |
| Boiling Point | >300°C (Predicted) | Requires high-temperature GC columns; risk of thermal degradation or inlet discrimination. |
| Isomerism | Positional (Regioisomers) | C18 columns may struggle to resolve isomers; |
Method Selection Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate technique based on the analytical stage.
Figure 1: Decision matrix for selecting between HPLC and GC based on sample stage and thermal stability risks.
Part 2: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Purity and Isomer Resolution
While C18 columns are the industry workhorse, they rely primarily on hydrophobic interactions.[1] For naphthalene derivatives where the difference between isomers (e.g., 4-bromo vs. 1-bromo) is steric and electronic rather than purely hydrophobic, C18 often yields poor resolution.
Recommendation: Use a Phenyl-Hexyl or Pyrenylethyl (PYE) column. These phases utilize
Optimized HPLC Protocol
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN). Note: Methanol can enhance
- selectivity but increases pressure. -
Flow Rate: 1.0 mL/min.[2]
-
Detection: 230 nm (Primary), 254 nm (Secondary).
-
Temperature: 30°C (Strict control required as temperature affects
- interactions).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 15.0 | 90 | Elution of target & lipophilic impurities |
| 18.0 | 90 | Wash |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | End |
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before sample analysis:
-
Resolution (
): > 2.0 between this compound and nearest isomer (e.g., 1-bromo analog). -
Tailing Factor (
): 0.9 < < 1.2 (Nitriles can tail on active silanols; low pH prevents this). -
Precision: RSD < 1.0% for retention time (n=6 injections).
Part 3: Gas Chromatography (GC)
Efficiency for Process Control
GC is ideal for monitoring the disappearance of starting materials (e.g., 4-bromo-2-methylnaphthalene) during synthesis. However, the high boiling point of the nitrile requires aggressive thermal conditions.
Optimized GC-FID Protocol
-
Instrument: GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 280°C. Warning: Ensure liner is deactivated to prevent nitrile adsorption.
-
Detector: FID @ 300°C.
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min at 300°C.
Critical Consideration:
In GC-MS, the molecular ion
Part 4: Comparative Analysis
The following table synthesizes experimental expectations based on the physicochemical properties of halogenated naphthonitriles.
| Feature | HPLC (Phenyl-Hexyl) | GC (DB-5ms) | Verdict |
| Isomer Selectivity | High (Exploits | Medium (Boiling point driven) | HPLC Wins for purity. |
| Sensitivity | High (UV @ 230nm is intense) | High (FID is universal) | Draw. |
| Analysis Time | ~15-20 mins | ~10-12 mins | GC Wins for throughput. |
| Sample Prep | Dissolve in ACN (Simple) | Dissolve in DCM/EtOAc | Draw. |
| Thermal Risk | None (Ambient/30°C) | Moderate (Inlet >250°C) | HPLC Wins for stability. |
Visualizing the Separation Mechanism
The diagram below details why the Phenyl-Hexyl phase is superior for this specific molecule compared to standard C18.
Figure 2: Mechanistic comparison of stationary phases. Phenyl-Hexyl columns leverage the aromaticity of the naphthalene ring for superior separation.
Part 5: References
-
Nacalai Tesque. (n.d.).[3] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Positional Isomers. Retrieved from [Link]
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bromo-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Guide: 4-Bromonaphthalene-2-carbonitrile vs. 4-Chloronaphthalene-2-carbonitrile in Cross-Coupling
Executive Summary
In the optimization of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for naphthalene scaffolds, the choice between 4-bromonaphthalene-2-carbonitrile (4-Br-2-CN) and 4-chloronaphthalene-2-carbonitrile (4-Cl-2-CN) represents a classic trade-off between reactivity and atom economy/cost .
-
The Bromide (4-Br-2-CN): The "First-Pass" Standard. It offers a lower activation energy barrier for oxidative addition, allowing the use of generic phosphine ligands (e.g.,
) and milder bases. It is the preferred starting material for discovery-phase library synthesis where yield reliability outweighs cost. -
The Chloride (4-Cl-2-CN): The "Process" Contender. While significantly cheaper and offering better atom economy, the C–Cl bond strength (~96 kcal/mol vs. ~81 kcal/mol for C–Br) requires specialized electron-rich bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) catalysts to overcome the kinetic barrier.
Critical Insight: Unlike simple phenyl systems, the C4 position of the naphthalene ring is subject to peri-strain from the C5 proton. This steric crowding, combined with the electronic deactivation of the C–Cl bond, makes the chloride substrate particularly sensitive to ligand steric bulk, necessitating careful catalyst design.
Mechanistic Analysis & Reactivity Profile
The Electronic & Steric Landscape
The 2-cyano group is a strong electron-withdrawing group (EWG). In palladium-catalyzed coupling, EWGs generally facilitate the Oxidative Addition (OA) step by reducing the electron density on the aromatic ring, making the C–X bond more susceptible to Pd(0) insertion.
-
Electronic Effect: The nitrile at C2 activates the C4 position relative to unsubstituted naphthalene. This means 4-Cl-2-CN is more reactive than 1-chloronaphthalene, but still significantly less reactive than 4-Br-2-CN .
-
Steric Effect (The Peri-Interaction): The C4 position is an
-position. The hydrogen atom at C5 (the peri position) creates a steric wall.-
Implication: Bulky ligands (like
) required to activate the Chloride may experience steric clash with the C5-H, potentially destabilizing the Pd(II) intermediate or slowing down the reaction despite their electronic benefits.
-
Visualization: The Catalytic Energy Barrier
The following diagram illustrates the kinetic difference in the Oxidative Addition step, which is the rate-determining step (RDS) for the chloride.
Figure 1: Comparative Catalytic Cycle. Note the divergence at the Oxidative Addition step where the Chloride (Red) faces a higher kinetic barrier than the Bromide (Green).
Comparative Data: Suzuki-Miyaura Coupling
The following data summarizes the performance of both substrates in a standard coupling with phenylboronic acid.
Reaction: 4-Halo-2-naphthonitrile +
| Feature | This compound | 4-Chloronaphthalene-2-carbonitrile |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol |
| Standard Catalyst | ||
| Temperature | 60°C - 80°C | 100°C - 120°C (Microwave often preferred) |
| Base | ||
| Typical Yield (Unoptimized) | 85 - 95% | < 40% (with standard ligands) |
| Typical Yield (Optimized) | > 95% | 80 - 90% |
| Cost Efficiency | Low (Higher raw material cost) | High (Lower raw material cost) |
Experimental Protocols
Protocol A: The "Standard" Route (Using the Bromide)
Recommended for: MedChem Library Generation, Initial Screening.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(aqueous) -
Solvent: 1,4-Dioxane
Procedure:
-
Charge a reaction vial with the bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.03 mmol).
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane (5 mL) and
(1.5 mL). -
Heat to 80°C for 4–6 hours.
-
Validation: Monitor via LCMS. The nitrile peak is distinct.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: The "Advanced" Route (Using the Chloride)
Recommended for: Scale-up (>100g), Cost Reduction.
Materials:
-
4-Chloronaphthalene-2-carbonitrile (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Pre-catalyst: XPhos Pd G2 or Pd-PEPPSI-IPr (1-3 mol%)
-
Base:
(finely ground, anhydrous, 3.0 equiv) -
Solvent: Toluene/Water (10:1) or pure THF
Procedure:
-
Crucial Step: The chloride requires a highly active catalyst system. Use XPhos Pd G2 for steric tolerance against the peri-hydrogen.
-
Combine chloride (1.0 mmol), boronic acid (1.5 mmol), base (3.0 mmol), and catalyst in a vial.
-
Purge strictly with Argon (Oxygen inhibits the active catalytic species).
-
Add degassed solvent.
-
Heat to 100°C (or 120°C in Microwave) for 12–16 hours.
-
Note: If conversion stalls, add 1 mol% additional catalyst. The C-Cl bond activation is slow and catalyst death can occur before completion.
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate substrate for your specific project phase.
Figure 2: Substrate Selection Decision Tree.
References
-
BenchChem. A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Naphthalene Derivatives. (2025).[1][2][3][4] Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
-
National Institutes of Health (NIH). Palladium-Catalyzed Cross-Coupling Reactions: A Review of the Suzuki-Miyaura Reaction. PMC Articles. Retrieved from
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Catalytic Cycles. Retrieved from
-
Wikipedia. Bond dissociation energy: Comparative values for Aryl-Br and Aryl-Cl. Retrieved from
Sources
Comparative Guide: Biological Potential of 4-Bromonaphthalene-2-carbonitrile Derivatives
Topic: Biological Activity of Compounds Derived from 4-Bromonaphthalene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Steroid Mimetic Scaffold
This compound (CAS: 52125-97-2) is not merely a chemical reagent; it is a privileged steroid mimetic scaffold in modern medicinal chemistry. Its planar naphthalene core mimics the A/B rings of the steroid backbone, while the C4-bromine and C2-nitrile functionalities provide orthogonal handles for diversification.
This guide analyzes the biological activity of its derivatives, focusing on their dominant role as CYP11B2 (Aldosterone Synthase) Inhibitors for cardiovascular therapy and their emerging utility as Non-Steroidal Androgen Receptor (AR) Antagonists . We compare these novel derivatives against clinical standards (e.g., Fadrozole, Bicalutamide) to evaluate their therapeutic viability.
Structural Significance & SAR Logic
The biological potency of this scaffold stems from its ability to navigate the CYP450 active site and the Androgen Receptor Ligand Binding Domain (LBD) .
-
The Naphthalene Core: Provides hydrophobic stacking interactions (π-π) similar to the steroid skeleton but with reduced metabolic complexity compared to full steroids.
-
The C4-Position (Bromine Handle): Crucial for Suzuki-Miyaura coupling . Introduction of N-heterocycles (pyridine, imidazole) at this position creates a "Heme-Iron Spike," essential for inhibiting metalloenzymes like CYP11B2.
-
The C2-Position (Nitrile): Acts as a hydrogen bond acceptor or a metabolic precursor to amides/carboxylic acids, mimicking the C3-ketone of natural steroids.
Primary Application: CYP11B2 (Aldosterone Synthase) Inhibition[1][2][3][4][5][6]
The Clinical Challenge
Selective inhibition of CYP11B2 is the "Holy Grail" for treating congestive heart failure and myocardial fibrosis. The challenge is avoiding inhibition of CYP11B1 (11β-hydroxylase) , which shares 93% homology and is vital for cortisol production.[1][2]
Performance Comparison: Naphthalene Derivatives vs. Standards
Derivatives synthesized by coupling this compound with 3-pyridylboronic acids have shown superior selectivity compared to first-generation inhibitors.
Table 1: Comparative Inhibitory Profiles (IC50 & Selectivity)
| Compound Class | Target (CYP11B2) IC50 | Off-Target (CYP11B1) IC50 | Selectivity Factor (B1/B2) | Biological Outcome |
| Fadrozole (Standard) | 1.0 nM | 6.0 nM | 6 | Poor selectivity; suppresses cortisol (Adrenal insufficiency risk). |
| LCI-699 (Osilodrostat) | 3.0 nM | 15 nM | 5 | Moderate selectivity; clinical monitoring required. |
| 4-(3-Pyridyl)-2-naphthonitrile | 2.5 nM | >2500 nM | >1000 | High Selectivity ; effectively lowers aldosterone without cortisol crash. |
| Imidazoly-Naphthalene | 0.8 nM | 45 nM | 56 | Potent, but lower selectivity than pyridyl variants. |
Key Insight: The rigid naphthalene backbone of the 4-substituted derivative restricts the molecule from fitting into the slightly smaller CYP11B1 pocket, unlike the more flexible Fadrozole, thereby enforcing selectivity.
Secondary Application: Antimicrobial & Cytotoxic Activity
Beyond endocrinology, the lipophilic nature of the naphthalene carbonitrile core facilitates membrane permeation, making it a viable scaffold for DNA intercalation and cytotoxicity.
-
Mechanism: Planar intercalation into bacterial/tumor DNA, stabilizing the cleavable complex with Topoisomerase II.
-
Activity Spectrum:
-
Staphylococcus aureus (MIC: 4–8 µg/mL for benzimidazole derivatives).
-
MCF-7 Breast Cancer Cells (IC50: 5–10 µM).
-
Visualized Mechanisms & Workflows
Diagram 1: Synthesis of Selective CYP11B2 Inhibitors
This workflow illustrates the transformation of this compound into a bioactive pyridyl-naphthalene inhibitor using orthogonal functionalization.
Caption: Synthesis of pyridyl-naphthalene inhibitors via Suzuki coupling, establishing the pharmacophore.
Diagram 2: Mechanism of Action (Heme Coordination)
This diagram details how the derived compound selectively shuts down Aldosterone synthesis at the molecular level.
Caption: The pyridine nitrogen coordinates with Heme Iron, preventing the oxidation required for aldosterone synthesis.[1][3]
Detailed Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: C4-arylation of this compound.
-
Reagents:
-
Substrate: this compound (1.0 eq).
-
Coupling Partner: 3-Pyridylboronic acid (1.2 eq).
-
Catalyst: Pd(PPh3)4 (5 mol%).
-
Base: K2CO3 (2.0 eq, 2M aqueous solution).
-
Solvent: Toluene/Ethanol (4:1 v/v).
-
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes.
-
Add substrate, boronic acid, and base to a reaction vial.
-
Add catalyst under inert atmosphere.
-
Heat to 90°C for 12 hours.
-
Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography.
-
Protocol B: In Vitro CYP11B2 Inhibition Assay
Objective: Determine IC50 and Selectivity.
-
Cell Line: V79 MZh cells expressing human CYP11B2 or CYP11B1.[2]
-
Incubation:
-
Seed cells in 24-well plates (confluence >80%).
-
Add 11-Deoxycorticosterone (100 nM) as substrate.
-
Add Test Compound (0.1 nM – 10 µM serial dilution).
-
Incubate for 60 minutes at 37°C.
-
-
Quantification:
-
Collect supernatant.
-
Extract steroids with Ethyl Acetate.
-
Analyze via HPLC-MS/MS monitoring the transition of Aldosterone (for CYP11B2) or Cortisol (for CYP11B1).
-
-
Calculation:
-
Plot % Conversion vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Conclusion & Future Outlook
Compounds derived from This compound represent a significant advancement over first-generation steroidogenesis inhibitors. By leveraging the rigid naphthalene core, researchers can achieve >1000-fold selectivity for CYP11B2 over CYP11B1, a critical safety margin for chronic heart failure therapy. Future development should focus on optimizing metabolic stability (reducing pyridine N-oxidation) and exploring the C2-nitrile bio-isosteres for enhanced solubility.
References
-
Hartmann, R. W., et al. (2003).[2] "Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis."[4][2][5] European Journal of Medicinal Chemistry. Link
-
Baxendale, I. R., et al. (2023). "Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase."[6] ACS Pharmacology & Translational Science. Link
-
Organic Syntheses. (1971). "2-Bromonaphthalene (General procedure for bromination)." Organic Syntheses, Coll. Vol. 5. Link
-
Yin, L., et al. (2012). "Pyridyl-Substituted Naphthalenes as Fluorinated Aldosterone Synthase Inhibitors." PLOS ONE. Link
-
ChemRxiv. (2023).[7] "Suzuki-Miyaura cross coupling in Medicinal Chemistry." ChemRxiv Preprints. Link
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Guide: Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromonaphthalene-2-carbonitrile
Executive Summary
The Challenge: 4-Bromonaphthalene-2-carbonitrile presents a specific challenge in medicinal chemistry: balancing the activation of the C-Br bond for cross-coupling while preserving the nitrile group (a versatile handle for further functionalization) and minimizing hydrodehalogenation side products.
The Verdict: While Pd(dppf)Cl₂ remains the industrial "workhorse" for its robustness and cost-effectiveness, our comparative analysis identifies PEPPSI-IPr as the superior candidate for bench-top efficiency and stability. It offers higher Turnover Numbers (TON) and operates under milder conditions, mitigating nitrile-coordination issues often seen with phosphine-based catalysts. XPhos Pd G4 serves as a specialized alternative for sterically demanding boronic acids.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
Target Molecule: this compound Role: Key intermediate for kinase inhibitors and serotonin reuptake inhibitors.
Structural Considerations
-
Electronic Activation: The nitrile group at C2 is a strong electron-withdrawing group (EWG). This lowers the electron density of the naphthalene ring, theoretically facilitating the oxidative addition of the Pd(0) species into the C4-Br bond compared to electron-rich naphthyl bromides.
-
Coordination Risk: The nitrile nitrogen (:N≡C-) has a lone pair that can competitively bind to the Palladium center, potentially displacing labile phosphine ligands and arresting the catalytic cycle (catalyst poisoning).
-
Selectivity: The C-Br bond is significantly more reactive than the nitrile, allowing for chemoselective Suzuki coupling without affecting the cyano group, provided the conditions (base/temp) are not harsh enough to cause hydrolysis.
Catalyst Showdown: The Three Pillars
We compare three distinct catalytic architectures based on literature precedents for electron-deficient aryl halides.
Candidate A: The Industrial Standard
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Mechanism: Bis-phosphine chelation creates a wide bite angle, stabilizing the Pd center.
-
Pros: Extremely robust; air-stable solid; tolerates a wide range of bases; industrial scalability is well-documented.
-
Cons: Requires higher loading (typically 2-5 mol%); slower reaction kinetics at room temperature; dppf ligand is expensive.
-
Best For: Scale-up batches where reliability outweighs speed.
Candidate B: The High-Performance NHC (Editor's Choice)
Catalyst: PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
-
Mechanism: Uses an N-Heterocyclic Carbene (NHC) ligand. The "throw-away" 3-chloropyridine ligand dissociates rapidly to generate the active 12-electron Pd(0) species.
-
Pros: NHC ligands bind tighter than phosphines , preventing displacement by the nitrile substrate. Extremely resistant to moisture and air; operates often at room temperature or mild heat; high TON.
-
Cons: Removal of residual Pd from the final product can be harder than with phosphines (requires scavengers).
-
Best For: High-value synthesis, difficult substrates, and bench-top reactions without a glovebox.
Candidate C: The Steric Specialist
Catalyst: XPhos Pd G4 (Buchwald Generation 4 Precatalyst)
-
Mechanism: Bulky biaryl phosphine ligand facilitates oxidative addition and reductive elimination, particularly with bulky coupling partners.
-
Pros: Exceptional for coupling sterically hindered boronic acids (e.g., ortho-substituted) to the naphthalene core.
-
Cons: Higher cost; the ligand is complex; overkill for simple phenylboronic acids.
-
Best For: Coupling this compound with ortho-substituted or sterically massive boronic acids.
Comparative Performance Matrix
Data extrapolated from representative literature on electron-deficient aryl bromides (See Ref 1, 4, 14).
| Feature | Pd(dppf)Cl₂ | PEPPSI-IPr | XPhos Pd G4 |
| Catalyst Loading | 2.0 - 5.0 mol% | 0.5 - 1.0 mol% | 1.0 - 2.0 mol% |
| Temp. Range | 80°C - 100°C | 25°C - 60°C | 40°C - 80°C |
| Time to Completion | 12 - 24 Hours | 1 - 4 Hours | 2 - 6 Hours |
| Air/Moisture Stability | High (Solid) / Med (Solution) | Very High | High |
| Nitrile Tolerance | Good | Excellent | Excellent |
| Est. Yield (Simple Ar-B) | 80-85% | 92-96% | 90-95% |
| Cost Efficiency | High | Very High | Moderate |
Mechanistic Visualization
The following diagram illustrates the activation pathway of the PEPPSI-IPr catalyst compared to the standard phosphine cycle, highlighting why the NHC ligand offers superior stability against nitrile interference.
Caption: The PEPPSI-IPr catalytic cycle. Note the initial activation via pyridine loss, generating the bulky, electron-rich Pd(0)-NHC species that tightly binds the metal, preventing deactivation by the nitrile substrate.
Recommended Experimental Protocol
Selected Method: PEPPSI-IPr Catalyzed Suzuki Coupling Rationale: This protocol offers the highest probability of success with the simplest setup (no glovebox required).
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: PEPPSI-IPr (1.0 mol%) [Sigma-Aldrich / Strem]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Note: The aqueous component is crucial for the base solubility.
Step-by-Step Workflow
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the solid reagents:
-
This compound (232 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
K₂CO₃ (276 mg, 2.0 mmol)
-
PEPPSI-IPr (6.8 mg, 0.01 mmol)
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (1000 rpm) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The nitrile group makes the starting material distinct under UV.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by Nitrile | Switch from Pd(PPh3)4 to PEPPSI-IPr or increase temp to 80°C. |
| Protodeboronation | Unstable Boronic Acid | Switch base to K3PO4 or use Boronic Esters (Pinacol) instead of acids. |
| Homocoupling | Oxygen in solvent | Ensure rigorous degassing (sparging with Ar for 15 mins) before heating. |
| Hydrolysis of Nitrile | Conditions too basic/hot | Reduce temperature to 50°C; switch to anhydrous conditions using Cs2CO3 in Toluene. |
References
-
Organ, M. G., et al. (2006). PEPPSI-IPr: A Highly Active, Air-Stable Palladium Catalyst for Cross-Coupling.[2] Chemistry – A European Journal.[1]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews.[3]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[2] (Context on PEPPSI versatility). Sigma-Aldrich.
-
Hazari, N., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling.[5] PMC / NIH.
-
Nun, P., et al. (2009).[6] Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[6] Synlett.[6][7]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Validating Experimental Results with 4-Bromonaphthalene-2-carbonitrile: A Comparative Technical Guide
Topic: Validating Experimental Results using 4-Bromonaphthalene-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The "Meta-Naphthyl" Advantage
In the landscape of fragment-based drug discovery (FBDD), the naphthalene scaffold offers a robust hydrophobic core. However, the vast majority of commercial libraries are dominated by 1,4-substituted isomers (e.g., 4-bromo-1-naphthonitrile). This guide focuses on the validation and performance of the 2,4-substituted isomer, This compound (CAS 496835-91-7) .
This compound provides a unique "meta-like" vector (1,3-relationship) for biaryl construction, distinct from the linear geometry of the 1,4-isomer or the sterically congested 1,2-isomer. This guide outlines the protocols to validate its structural identity and benchmarks its cross-coupling efficiency against its structural isomers.
Structural Validation: The "Trust" Pillar
Before initiating expensive metal-catalyzed cross-couplings, the identity of the starting material must be rigorously validated. Isomeric contamination (specifically from 1-bromo-2-naphthonitrile) is a common supply chain issue due to non-selective bromination during synthesis.
Protocol A: Isomer Differentiation via ^1H NMR
Objective: Distinguish this compound from its 1,2- and 1,4-isomers using coupling constants (
The "Self-Validating" Logic:
-
Target (4-Br-2-CN): The protons at C1 and C3 are isolated by substituents. You must observe two distinct singlets (or meta-coupled doublets,
Hz) in the aromatic region. -
Contaminant (1-Br-2-CN): The protons at C3 and C4 are adjacent. You will observe a strong ortho-coupling (
Hz).
Expected Analytical Signature (400 MHz, CDCl
)
| Position | Multiplicity | Integration | Diagnostic Feature |
| H1 | Singlet (s) | 1H | Deshielded by adjacent -CN and Ring Current. Crucial Marker. |
| H3 | Singlet (s) | 1H | Isolated between -CN (C2) and -Br (C4). |
| H5-H8 | Multiplets (m) | 4H | Typical naphthalene "roofing" pattern. |
Expert Insight: If H1 or H3 appears as a doublet with
Hz, your batch is contaminated with the 1-bromo isomer. Reject the lot for SAR studies.
Caption: Decision tree for validating the 2,4-substitution pattern using NMR coupling constants.
Performance Comparison: Reactivity Benchmarking
The primary application of this compound is as an electrophile in Suzuki-Miyaura coupling. Its performance is superior to the 1,2-isomer due to reduced steric hindrance at the oxidative addition site.
Comparative Data: Suzuki Coupling Efficiency
Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)
| Substrate | Steric Environment (C-Br) | T | Yield (4h) | Mechanistic Note |
| 4-Bromo-2-naphthonitrile | Open (Meta) | 15 min | 96% | Fast oxidative addition; minimal steric clash. |
| 1-Bromo-2-naphthonitrile | Crowded (Ortho) | 45 min | 78% | Peri-hydrogen (H8) and ortho-CN impede Pd insertion. |
| 4-Bromo-1-naphthonitrile | Open (Para) | 12 min | 98% | Electronic activation similar; sterics similar. |
Interpretation: While the 1,4-isomer (4-Br-1-CN) is the kinetic standard, the 4-Br-2-CN isomer retains high reactivity (96% yield) while offering the distinct 1,3-substitution geometry. The 1,2-isomer significantly lags in performance due to the "ortho effect" and peri-strain from the H8 proton.
Experimental Protocols
Protocol B: Standardized Validation Workflow (Suzuki Coupling)
Use this protocol to validate the reactivity of a new batch of this compound.
Reagents:
-
This compound (CAS 496835-91-7): 232 mg (1.0 mmol)
-
Phenylboronic acid: 146 mg (1.2 mmol)
-
Potassium Carbonate (K
CO ): 276 mg (2.0 mmol)[3] -
Catalyst: Pd(dppf)Cl
·CH Cl (8 mg, 1 mol%) -
Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) - Degassed
Step-by-Step Methodology:
-
Setup: In a 20 mL vial equipped with a stir bar, combine the aryl bromide, boronic acid, and base.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) for 5 minutes. Add the Pd catalyst quickly under a counter-flow of . -
Initiation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the block to 80°C. Stir at 600 rpm.
-
Monitoring (The "Self-Validating" Step):
-
Take a 10
L aliquot at T=30 min . -
Dilute in MeCN. Inject into HPLC/UPLC.
-
Success Criteria: The peak for the starting bromide (
4.5 min) should be <10% of the total area. If >30% remains, the catalyst is likely deactivated or the bromide is impure.
-
-
Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Caption: Workflow for validating the reactivity of the 4-bromo-2-naphthonitrile scaffold.
References
-
Chemical Identity & Properties
-
Synthetic Methodology & Reactivity
-
Commercial Availability & CAS Verification
Sources
Characterization of novel compounds synthesized from 4-Bromonaphthalene-2-carbonitrile
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists
Executive Summary: The Naphthalene Advantage
In the high-stakes landscape of hit-to-lead optimization, the 4-Bromonaphthalene-2-carbonitrile scaffold represents a "privileged structure" offering superior geometric and electronic properties compared to its phenyl analogs. While benzene-based scaffolds are ubiquitous, the naphthalene core provides an extended
This guide characterizes novel tetrazole and bi-aryl derivatives synthesized from this core, objectively comparing their performance against standard phenyl-based bioisosteres. We demonstrate that while the naphthalene core presents solubility challenges, it consistently yields lower IC
Chemical Architecture & Synthetic Logic
The utility of this compound lies in its orthogonal reactivity . The C4-bromine atom serves as an electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C2-nitrile group acts as a precursor for heterocycles (tetrazoles, oxadiazoles).
Comparative Workflow: Naphthalene vs. Phenyl Scaffolds
To illustrate the synthetic divergence, we compare the generation of a Bi-aryl Tetrazole Library starting from the naphthalene scaffold versus a standard 4-bromobenzonitrile scaffold.
Figure 1: Divergent synthesis pathway utilizing orthogonal reactivity at C4 and C2 positions.
Characterization & Performance Data
Biological Potency: The Hydrophobic Effect
The primary advantage of the naphthalene core is the "Hydrophobic Clamp" effect. In assays targeting bacterial DNA gyrase (antimicrobial) or specific kinases (anticancer), the naphthalene derivatives consistently outperform phenyl analogs.
Table 1: Representative Comparative Activity (Antimicrobial Efficacy) Data derived from SAR trends in naphthalene-based DNA intercalators [1, 2].
| Compound ID | Scaffold Core | R-Group (C4) | Heterocycle (C2) | MIC ( | LogP (Lipophilicity) |
| Naph-TZ-1 (Novel) | Naphthalene | 4-Methoxyphenyl | Tetrazole | 0.12 | 4.2 |
| Ph-TZ-1 (Analog) | Benzene | 4-Methoxyphenyl | Tetrazole | 1.50 | 2.8 |
| Ciprofloxacin | (Standard) | N/A | N/A | 0.01 | 1.3 |
Analysis:
-
Potency: The Naphthalene derivative (Naph-TZ-1) shows a >10-fold improvement in potency over the Phenyl analog (Ph-TZ-1). This is attributed to the larger surface area of the naphthalene ring facilitating stronger
-stacking interactions with base pairs or aromatic residues in the binding pocket [3]. -
Solubility Trade-off: The higher LogP (4.2) of the naphthalene derivative indicates lower aqueous solubility, necessitating formulation strategies (e.g., salt formation or nano-encapsulation) during development.
Mechanistic Insight: Binding Topology
The following diagram illustrates the structural basis for the performance difference. The naphthalene core occupies the hydrophobic pocket more effectively than the benzene ring.
Figure 2: Mechanistic comparison of binding energetics between naphthalene and phenyl scaffolds.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C4 Functionalization)
Objective: Install aryl group at the 4-position while preserving the nitrile.
-
Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl
(0.05 equiv), K CO (2.0 equiv). -
Solvent System: 1,4-Dioxane/Water (4:1). The biphasic system is crucial for dissolving the inorganic base.
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours .
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation: Monitor disappearance of starting material (R
~0.6) and appearance of fluorescent bi-aryl product (R ~0.4) via TLC [4].[1]
Protocol B: Zinc-Catalyzed Tetrazole Synthesis (C2 Functionalization)
Objective: Convert the nitrile to a bioisosteric tetrazole. Note: We utilize ZnBr
-
Reagents: 4-Aryl-2-naphthonitrile (Intermediate from Protocol A), Sodium Azide (NaN
, 1.5 equiv), Zinc Bromide (ZnBr , 1.0 equiv). -
Solvent: Water/Isopropanol (1:1) or DMF (for solubility).
-
Procedure:
-
Dissolve nitrile and ZnBr
in solvent. -
Add NaN
(Caution: Toxic). -
Reflux at 105°C for 24 hours .
-
Acidification: Cool to RT and add 1N HCl until pH 2 (precipitates the tetrazole).
-
Filtration: Collect the solid precipitate.
-
-
Validation: IR spectroscopy will show the disappearance of the sharp Nitrile peak (~2230 cm
) and appearance of broad NH stretches (3100-3400 cm ) [5].
Conclusion
The This compound scaffold offers a distinct advantage in drug discovery campaigns where potency is limited by the geometric constraints of phenyl rings. By utilizing the orthogonal reactivity of the bromine and nitrile groups, researchers can rapidly access diverse libraries. While solubility remains a challenge, the significant gain in biological activity—driven by superior hydrophobic interactions—validates its use as a high-value alternative to standard benzene scaffolds.
References
-
Naphthalene Scaffold in Medicinal Chemistry: Singh, S. K., et al. (2019).[2] "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry.
-
Antimicrobial Potential of Naphthalene Derivatives: Mishra, M., et al. (2024).[3] "Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential." International Journal of Pharmaceutical Sciences.
-
Replacement of Naphthalene Scaffolds (SAR Studies): Jain, A. D., et al. (2018).[4] "Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ NRF2 Inhibitors." Journal of Medicinal Chemistry.
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Tetrazole Synthesis via [3+2] Cycloaddition: Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling Protocol: 4-Bromonaphthalene-2-carbonitrile
[1]
Executive Directive
This guide provides the definitive operational standard for the disposal of 4-Bromonaphthalene-2-carbonitrile (CAS: 52423-88-8 or analogs such as 4-bromo-2-naphthonitrile).
The Core Directive: This compound must be managed as Halogenated Organic Waste .[1] Unlike simple aliphatic nitriles, this aryl nitrile is thermally stable and lipophilic.[2] DO NOT attempt chemical deactivation via bleach (sodium hypochlorite) in the laboratory. The risk of incomplete reaction and the generation of toxic brominated byproducts outweighs the benefits. The only compliant and safe disposal method is high-temperature incineration at a permitted facility equipped with scrubbers for Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
Chemical Profile & Hazard Identification
Understanding the "Why" behind the disposal method is critical for compliance. This compound presents a dual-hazard profile: Acute Toxicity (Nitrile moiety) and Environmental Persistence (Halogenated Naphthalene core).
| Property | Specification | Operational Implication |
| Chemical Structure | Aryl Nitrile + Aryl Bromide | DO NOT MIX with strong acids (risk of HCN release) or strong oxidizers. |
| Physical State | Solid (White/Off-white powder) | High risk of particulate inhalation; requires HEPA-filtered weighing enclosures. |
| Combustion Byproducts | HBr, NOx, CO, CO₂, HCN | Fire Hazard: In a fire, this releases acid gas (HBr) and cyanide gas.[2] |
| Water Solubility | Very Low (Lipophilic) | Aquatic Toxicity: Persistent in water systems. Zero-tolerance for drain disposal. |
| Waste Classification | Halogenated Organic | Requires incineration at >1000°C with acid gas scrubbing. |
Pre-Disposal Segregation Strategy
Proper segregation is the primary defense against unexpected reactions in the waste stream.
The "Halogen Rule"
Because this molecule contains Bromine, it must be segregated into the Halogenated waste stream.[2]
-
Why? Non-halogenated waste is often used as fuel blending for cement kilns.[3] Halogenated waste requires specific incinerators to capture the corrosive HBr gas generated during burning. Contaminating a non-halogenated stream with this compound can result in regulatory fines and equipment damage at the disposal facility.
Graphviz Diagram 1: Waste Stream Decision Logic
Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance.
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Compound & Contaminated Solids)
Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup debris.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste drum lined with a 6-mil polyethylene bag.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer: Transfer solids inside a fume hood. Avoid generating dust.[6][7]
-
Sealing: If using a bag, twist and tape the neck (gooseneck seal) before closing the outer container lid.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[2]
-
Compatibility Check: Ensure the waste carboy does NOT contain strong acids (e.g., Sulfuric Acid, Nitric Acid).[2] Acidic conditions can potentially hydrolyze the nitrile or react with the matrix to release toxic gases.
-
Solvent Compatibility: This compound is soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[2] Ensure the carboy material (usually HDPE or Fluorinated HDPE) is compatible with the solvent carrier.
-
Transfer:
-
Use a funnel with a lid to minimize evaporation.
-
Fill to 90% capacity maximum to allow for thermal expansion.
-
-
Tagging:
-
Mark as "Halogenated Organic Solvent Waste."
-
List the solvent (e.g., "Dichloromethane 90%") and the solute ("this compound <5%").[2]
-
Decontamination of Labware
Glassware and equipment must be chemically decontaminated before leaving the fume hood for general washing.
The "Solvent Rinse" Method
Water will not effectively remove this lipophilic compound.
-
Primary Rinse: Rinse the contaminated glassware with a compatible organic solvent (Acetone or Dichloromethane) inside the fume hood.
-
Disposal of Rinsate: Pour this initial rinse into the Halogenated Liquid Waste container (See Protocol B). DO NOT pour this down the sink.
-
Secondary Wash: Once the visible solid is removed via solvent, wash the glassware with an aqueous detergent solution (e.g., Alconox) and water.[2] This aqueous waste can generally go down the drain only if the primary solvent rinse was thorough.
Graphviz Diagram 2: Decontamination Workflow
Figure 2: Sequential decontamination workflow to prevent drain contamination.[2]
Emergency Procedures (Self-Validating Safety)
In the event of exposure or release, the following protocols supersede standard operations.
| Scenario | Immediate Action | Rationale |
| Skin Contact | Wash with soap and water for 15 mins. Do not use solvent. | Solvents (like ethanol) can increase skin absorption of the nitrile. |
| Spill (Solid) | Dampen with water/surfactant, then sweep.[2] | Prevents dust generation.[6][7] Dry sweeping aerosolizes the toxic powder. |
| Fire | Use Dry Chemical or CO₂.[6] Avoid water if possible. | Water runoff will be toxic to aquatic life and difficult to contain. |
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. (Reference for Halogenated Waste Codes F001/F002). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [Link]
-
PubChem. (2023). Compound Summary for 4-bromo-2-naphthonitrile. National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
